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1-Acetyl-1,4-diazepane hydrochloride Documentation Hub

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  • Product: 1-Acetyl-1,4-diazepane hydrochloride
  • CAS: 1201633-56-8

Core Science & Biosynthesis

Foundational

Biological Activity of 1,4-Diazepane Derivatives: A Technical Deep Dive

Executive Summary The 1,4-diazepane scaffold (commonly known as homopiperazine ) represents a critical structural evolution from the six-membered piperazine ring. Unlike its unsaturated "diazepine" cousins (e.g., benzodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold (commonly known as homopiperazine ) represents a critical structural evolution from the six-membered piperazine ring. Unlike its unsaturated "diazepine" cousins (e.g., benzodiazepines) which are historically entrenched in GABAergic modulation, the saturated 1,4-diazepane core offers unique conformational flexibility and basicity that has unlocked novel therapeutic corridors.

This guide analyzes the biological utility of 1,4-diazepane derivatives, moving beyond general medicinal chemistry to focus on three validated high-impact domains: Dual Orexin Receptor Antagonism (DORA) for insomnia, Sigma Receptor modulation for neuroprotection/oncology, and Factor Xa inhibition for anticoagulation.

Structural Significance & Pharmacophore Analysis[1]

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Its medicinal value stems from two key physicochemical properties:

  • Conformational Flexibility: Unlike the rigid chair conformation of piperazine, the diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers. This allows derivatives to adopt "induced fit" geometries within complex binding pockets (e.g., GPCRs like Orexin receptors).

  • Bifunctional Vectorization: The two nitrogen atoms (N1 and N4) serve as distinct attachment points for pharmacophores, allowing for the precise spacing of hydrophobic and polar groups.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core SAR principles governing bioactive 1,4-diazepane derivatives.

SAR_Map Core 1,4-Diazepane Scaffold N1 N1 Position (Hydrophobic Domain) Core->N1 N4 N4 Position (Effector Domain) Core->N4 C7 C7 Methylation (Chirality) Core->C7 N1_Activity Determines Metabolic Stability & Lipophilicity (e.g., Benzoxazole) N1->N1_Activity N4_Activity Receptor Specificity (e.g., Triazolyl-benzoyl) N4->N4_Activity C7_Activity Locks Conformation Crucial for Bioavailability (Suvorexant) C7->C7_Activity

Caption: SAR map highlighting the functional zones of the 1,4-diazepane ring. The C7-methyl group is a critical stereochemical anchor in advanced drugs like Suvorexant.

Therapeutic Focus: CNS & Insomnia (The Suvorexant Paradigm)

The most commercially and clinically significant application of the 1,4-diazepane scaffold is Suvorexant (Belsomra) , a Dual Orexin Receptor Antagonist (DORA).

Mechanism of Action

Suvorexant blocks the binding of neuropeptides Orexin A and B to their respective receptors (OX1R and OX2R).[1] Unlike benzodiazepines which induce global CNS depression via GABA-A, suvorexant selectively inhibits the "wakefulness" drive.

  • Role of 1,4-Diazepane: The diazepane ring serves as the central spacer that orients the benzoxazole moiety (interacting with the deep hydrophobic pocket) and the triazolyl-benzoyl group (interacting with the upper receptor vestibule). The (R)-7-methyl substitution on the diazepane ring is essential for metabolic stability and preventing rapid CYP3A4 degradation.

Orexin_Pathway cluster_Receptors Post-Synaptic Neuron LH Lateral Hypothalamus Orexin Orexin A & B Release LH->Orexin OX1R OX1 Receptor (Gq-coupled) Orexin->OX1R OX2R OX2 Receptor (Gq/Gi-coupled) Orexin->OX2R Arousal Wakefulness / Arousal (Histamine/Ach/NE Release) OX1R->Arousal OX2R->Arousal Suvorexant Suvorexant (1,4-Diazepane Derivative) Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks

Caption: Mechanism of Suvorexant. The 1,4-diazepane derivative acts as a dual antagonist, preventing orexin signaling and thereby dampening the wakefulness drive.[1]

Emerging Applications: Sigma Receptors & Oncology[3][4][5]

Recent research has identified 1,4-diazepane derivatives as potent ligands for Sigma Receptors (σR) , intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Biological Activity Profile[2][3][5][6][7][8][9][10][11][12]
  • Sigma-1 (σ1R): Agonists are neuroprotective (Alzheimer's, amnesia).

  • Sigma-2 (σ2R): Ligands often induce cytotoxicity in cancer cells.[2]

Key Study Data: A series of benzofuran-substituted 1,4-diazepanes demonstrated high affinity.[2] The diazepane ring allows the molecule to span the distance between the primary electrostatic binding site (Asp126) and the secondary hydrophobic pocket.

Compound ClassN1-SubstitutionN4-SubstitutionTargetActivity (Ki / IC50)Biological Outcome
Benzofuran-Diazepane BenzylBenzofuran-2-ylσ1RKi = 2.4 nMNeuroprotection / Antioxidant
Quinoline-Diazepane MethylQuinoline-4-ylσ2RKi = 55.9 nMCytotoxicity (Neuroblastoma)
Suvorexant BenzoxazoleTriazolyl-benzoylOX1R/2RKi = 0.55 nMSleep Induction
YM-96765 ArylAmidineFactor XaIC50 = 6.8 nMAnticoagulation

Experimental Protocols

Protocol A: Synthesis of Functionalized 1,4-Diazepanes (Aza-Nazarov Cyclization)

Source: Adapted from recent atom-economical methodologies (e.g., NIH/PubMed 2020).

Objective: Efficient construction of the 1,4-diazepane core from simple precursors.

Reagents:

  • N-Ts-1,2-diamines

  • Alkyl 3-oxohex-5-enoates[3]

  • Catalyst: Triflic acid (TfOH) or Lewis Acid

Workflow:

  • Condensation: React N-Ts-ethylenediamine with alkyl 3-oxohex-5-enoate in toluene at reflux to form the enamine intermediate.

  • Cyclization: Add acid catalyst (10 mol%) to trigger the aza-Nazarov reaction . This generates an oxyallyl cation intermediate.

  • Capture: The internal nucleophile (the second amine nitrogen) attacks the cation, closing the 7-membered ring.

  • Purification: Quench with NaHCO3, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of alkene protons and the appearance of diastereotopic methylene protons of the diazepane ring (typically 2.5–3.5 ppm).

Protocol B: Sigma Receptor Binding Assay

Objective: Determine the affinity (Ki) of a new 1,4-diazepane derivative.

  • Membrane Preparation: Homogenize guinea pig brain (rich in σ1R) or rat liver (rich in σ2R) in ice-cold Tris-sucrose buffer. Centrifuge at 1000g (10 min) then 31,000g (60 min).

  • Incubation:

    • Ligand: [3H]-(+)-Pentazocine (for σ1R) or [3H]-DTG (for σ2R).

    • Test Compound: Dissolve diazepane derivative in DMSO; add at concentrations 10^-9 to 10^-5 M.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Conditions: Incubate at 37°C for 120 mins.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Future Outlook & Drug Design

The 1,4-diazepane scaffold is currently underutilized compared to piperazines. Future development is trending toward:

  • Dual-Targeting Agents: Compounds that target both Acetylcholinesterase (AChE) and Sigma-1 receptors for multi-modal Alzheimer's therapy.

  • Antimicrobial Peptidomimetics: Using the diazepane ring as a turn-mimic in synthetic antimicrobial peptides to improve proteolytic stability.

  • CB2 Agonists: 1,4-diazepanes have shown high selectivity for Cannabinoid Receptor 2 (CB2), offering anti-inflammatory potential without psychotropic side effects.

References

  • Suvorexant Discovery & Mechanism

    • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacol. Transl. Sci. (2020). Link

  • Sigma Receptor Ligands

    • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Med. Chem. Lett. (2020). Link

  • Factor Xa Inhibition

    • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor. Bioorg Med Chem. (2000). Link

  • Synthesis Methodology

    • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process. J. Org. Chem. (2020).[4] Link

  • Amyloid Beta Inhibition

    • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.[4] UWSpace (2025). Link

Sources

Exploratory

In Vitro Profiling & Screening of 1-Acetyl-1,4-diazepane Hydrochloride

Content Type: Technical Guide / Whitepaper Subject: Scaffold Assessment & Fragment-Based Screening[1][2][3] Executive Summary 1-Acetyl-1,4-diazepane hydrochloride (CAS 113334-07-1) represents a critical "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Scaffold Assessment & Fragment-Based Screening[1][2][3]

Executive Summary

1-Acetyl-1,4-diazepane hydrochloride (CAS 113334-07-1) represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2][3] As a homopiperazine derivative, it serves as a foundational building block for diverse therapeutic classes, including Sigma-1 receptor ligands, kinase inhibitors, and GPCR antagonists.

This guide addresses the technical requirements for screening this molecule, not as a final drug, but as a high-value chemical fragment . The screening objectives differ from standard efficacy assays; here, the goal is to validate physicochemical integrity , fragment suitability (solubility/stability) , and baseline cellular safety to ensure it does not introduce intrinsic toxicity or assay interference into downstream libraries.

Part 1: Physicochemical Characterization (The Foundation)[1]

Before biological interaction can be assessed, the compound must be validated. 1-Acetyl-1,4-diazepane HCl is a salt form; its acidity and hygroscopic nature are the primary sources of false positives in early screening.[2]

Thermodynamic Solubility & pH Buffering

The Challenge: The hydrochloride salt yields an acidic solution.[1][2][3] In unbuffered aqueous assays (e.g., enzymatic screens), this acidity can denature proteins, mimicking "inhibition." The Solution: All stock solutions must be pH-adjusted or prepared in strong buffers (HEPES/MOPS) rather than unbuffered saline.

Protocol: Kinetic Solubility Assessment (Nephelometry)

  • Stock Prep: Dissolve 1-Acetyl-1,4-diazepane HCl in 100% DMSO to 100 mM.

  • Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 10, 100, and 500 µM.

  • Incubation: Shake for 90 minutes at 25°C.

  • Readout: Measure light scattering (nephelometry) to detect precipitation.

  • Acceptance Criteria: Solubility > 100 µM is required for fragment screening.

Chemical Stability (DMSO & Aqueous)

Secondary amines are reactive.[1][2][3] Ensure the acetyl group remains stable and the secondary amine does not degrade in DMSO stocks over time.[2][3]

  • Method: LC-MS/MS analysis of 10 mM DMSO stock at Day 0, Day 7, and Day 30.

  • Threshold: >95% purity retention required.

Part 2: Cytotoxicity Profiling (Cell Health)[1][2]

When used as a scaffold, the molecule must be "silent" regarding cytotoxicity.[2] If the scaffold kills cells, it cannot be used to build non-cytotoxic drugs.

The "Clean Scaffold" Hypothesis

We screen to confirm low intrinsic toxicity .[1][2][3] High toxicity at this stage suggests the diazepane ring is interacting non-specifically with essential cellular machinery (e.g., membrane disruption).[1][2]

Protocol: MTT Cell Viability Assay

Objective: Determine the IC50 of the bare scaffold against robust cell lines (e.g., HEK293 or HepG2).

Step-by-Step Methodology:

  • Seeding: Plate HEK293 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Compound Treatment:

    • Prepare 1-Acetyl-1,4-diazepane HCl in culture media (DMEM + 10% FBS).[1][2][3]

    • CRITICAL: Neutralize the stock with NaOH or use 20mM HEPES in media to maintain pH 7.4.[1][2][3]

    • Dose range: 0.1 µM to 500 µM (high ceiling for fragments).[1][2][3]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Data Interpretation:

Parameter Result Interpretation
IC50 > 100 µM Pass Scaffold is non-toxic; suitable for library inclusion.
IC50 10 - 100 µM Caution Potential off-target effects; monitor derivatives closely.

| IC50 < 10 µM | Fail | Scaffold is intrinsically toxic; unsuitable for non-oncology targets.[1][2][3] |

Part 3: Fragment-Based Screening (The Application)

1-Acetyl-1,4-diazepane is a classic "fragment" (MW < 200 Da).[1][2][3] Standard biochemical assays often fail to detect its weak interactions (mM to high µM affinity).[1][2][3] Biophysical methods are required.[1][2][3][4]

Surface Plasmon Resonance (SPR) Screening

Mechanism: Measures mass changes on a sensor chip surface.[1][2][3] Ideal for detecting the fast on/off rates typical of diazepane fragments binding to a target protein (e.g., a kinase or GPCR).

Workflow:

  • Immobilization: Target protein is tethered to a CM5 sensor chip via amine coupling.[1][2][3]

  • Injection: 1-Acetyl-1,4-diazepane HCl is injected at high concentration (500 µM - 1 mM) in running buffer.

  • Reference Subtraction: Signal is corrected against a blank flow cell to remove bulk refractive index changes (crucial for high-concentration fragments).[1][2][3]

  • Hit Validation: A "square wave" sensorgram indicates specific, rapid binding.[1][2][3]

Ligand Efficiency (LE) Calculation

If binding is detected, calculate LE to justify further chemistry.[1][2]



Where 

and

is the number of non-hydrogen atoms.[1][2]
  • Target: LE > 0.3 is excellent for a diazepane fragment.[1][2][3]

Part 4: Liability Profiling (The Diazepane Risk)[1]

Cyclic amines, particularly diazepanes, carry specific liability risks that must be screened early.

hERG Channel Inhibition (Cardiotoxicity)

Diazepane rings can mimic the pharmacophore required to block the hERG potassium channel, leading to QT prolongation.

  • Assay: Automated Patch Clamp (e.g., QPatch).[1][2]

  • Protocol: Screen at 10 µM.

  • Pass Criteria: < 20% inhibition at 10 µM.

Reactive Metabolite Formation

The secondary amine (position 4) is susceptible to metabolic conjugation or oxidation.[1][2][3]

  • Assay: Liver Microsome Stability (Human/Rat).

  • Marker: Monitor for N-oxidation or glucuronidation using LC-MS.

Part 5: Visualizations & Workflows

Scaffold Assessment Workflow

This diagram outlines the logical flow from chemical procurement to "Cleared for Library" status.[1][2][3]

Scaffold_Assessment cluster_Bio Biological Profiling Compound 1-Acetyl-1,4-diazepane HCl (Raw Material) QC_Check QC: LC-MS & pH Check (Purity >95%) Compound->QC_Check QC_Check->Compound Recrystallize Solubility Solubility Assay (PBS pH 7.4) QC_Check->Solubility Pass Tox Cytotoxicity (MTT) (HEK293) Solubility->Tox >100µM hERG hERG Safety (Patch Clamp) Tox->hERG IC50 >100µM Decision Library Inclusion Decision hERG->Decision <20% Inhib

Caption: Logical progression for validating the diazepane scaffold before medicinal chemistry application.

Fragment Screening Mechanism (SPR)

This diagram illustrates how the molecule is screened against a biological target using Surface Plasmon Resonance.[1][2][3]

SPR_Screening Target Target Protein (Immobilized) Interaction Binding Event (Fast On/Off) Target->Interaction Fragment 1-Acetyl-1,4-diazepane (Analyte Flow) Fragment->Interaction Sensorgram Sensorgram Output (Square Wave) Interaction->Sensorgram Mass Change Data Calculate Kd & LE (Ligand Efficiency) Sensorgram->Data

Caption: Biophysical screening workflow (SPR) detecting weak affinity binding of the diazepane fragment.

References

  • PubChem. (2024).[1][2][3] 1-Acetyl-1,4-diazepane hydrochloride (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][2]

  • Erlanson, D. A., et al. (2016).[1][2][3] Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry. [Link][1][2]

  • Riss, T. L., et al. (2013).[1][2][3] Cell Viability Assays: MTT and CellTiter-Glo. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2][3] [Link]

  • Vandenberg, J. I., et al. (2012).[1][2][3][5] hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link][1][2]

Sources

Foundational

Role of acetyl group in 1,4-diazepane pharmacology

Technical Guide: The Pharmacological Impact of N-Acetylation on the 1,4-Diazepane Scaffold Executive Summary The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, offering a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Pharmacological Impact of N-Acetylation on the 1,4-Diazepane Scaffold

Executive Summary

The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, offering a distinct vector for exploring chemical space beyond the ubiquitous piperazine ring.[1][2] However, its high conformational flexibility and the basicity of its secondary amines present significant challenges in optimization. This guide analyzes the strategic role of the acetyl group (N-acetylation) as a molecular tool to modulate the physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of 1,4-diazepane derivatives.

Structural & Physicochemical Impact: The "Acetyl Switch"

The transformation of a free secondary amine (


) to an acetamide (

) within the 1,4-diazepane ring is not merely a functional group interconversion; it is a fundamental "switch" that alters the molecule's behavior in biological systems.
Basicity and Ionization (pKa Modulation)

The most immediate impact of acetylation is the neutralization of the nitrogen lone pair via resonance delocalization into the carbonyl group.

  • Free 1,4-Diazepane: Both nitrogens are basic (

    
    , 
    
    
    
    ). At physiological pH (7.4), the molecule exists predominantly as a dication or monocation. This high polarity can limit passive diffusion across the Blood-Brain Barrier (BBB).
  • N-Acetyl-1,4-Diazepane: The acetylated nitrogen becomes non-basic (neutral). The molecule retains only one basic center (the remaining tertiary or secondary amine), significantly lowering the global hydrophilicity and preventing "lysosomal trapping"—a phenomenon where basic drugs accumulate in acidic organelles, leading to phospholipidosis.

Conformational Locking (Entropy Reduction)

The 1,4-diazepane ring is inherently flexible, existing in a dynamic equilibrium between chair, twist-chair, boat, and twist-boat conformers. This flexibility imposes an entropic penalty upon binding to a receptor.

  • Mechanism: The

    
     amide bond possesses partial double-bond character (barrier to rotation 
    
    
    
    16–20 kcal/mol).
  • Result: Acetylation forces the adjacent ring atoms into a planar arrangement. This "conformational lock" restricts the 7-membered ring into a preferred rotamer, pre-organizing the molecule for receptor binding and reducing the entropic cost of the ligand-protein interaction.

Table 1: Physicochemical Shift upon Acetylation

PropertyFree 1,4-Diazepane CoreN-Acetyl-1,4-Diazepane CoreImpact on Pharmacology
Nitrogen Character Basic (

)
Neutral/Planar (

)
Reduces hERG liability; improves permeability.
H-Bonding Donor & AcceptorAcceptor (Carbonyl)Alters binding pocket interactions.
LogP (Lipophilicity) Low (Hydrophilic)Moderate (Lipophilic)Enhances BBB penetration.
Conformational State High Flux (High Entropy)Restricted (Low Entropy)Increases potency (if matched to active site).

Pharmacodynamic Implications: Case Studies

Orexin Receptor Antagonists (Merck)

Research into Orexin receptor antagonists for insomnia (e.g., Suvorexant analogs) highlighted the utility of the 1,4-diazepane scaffold.

  • Challenge: Simple diazepanes were too flexible, leading to poor selectivity between Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors.

  • Acetyl Role: Introduction of N-acyl/acetyl groups constrained the diazepane ring. This constraint forced the substituents into specific axial/equatorial vectors that perfectly matched the lipophilic pockets of the GPCR, significantly improving potency (

    
     values dropping from 
    
    
    
    to
    
    
    range).
Dopamine Transporter (DAT) Inhibitors

In the development of atypical DAT inhibitors for psychostimulant abuse treatment, 1,4-diazepane derivatives were compared to piperazines.

  • Finding: The N-acetyl group acted as a bioisostere for the peptide bond, allowing the molecule to mimic the

    
    -turn structure of endogenous neuropeptides. This modification maintained affinity for the transporter while eliminating the liability of the secondary amine being metabolized.
    

Visualization: Structure-Activity Logic

The following diagram illustrates the decision matrix for employing an acetyl group in diazepane optimization.

Diazepane_SAR Start 1,4-Diazepane Scaffold (Secondary Amine) Problem1 High Basicity (pKa ~9.9) Start->Problem1 Problem2 High Flexibility (Entropic Penalty) Start->Problem2 Problem3 Metabolic Liability (N-Dealkylation) Start->Problem3 Solution N-Acetylation Problem1->Solution Fixes Problem2->Solution Fixes Problem3->Solution Fixes Outcome1 Neutral Amide (Improved BBB Permeability) Solution->Outcome1 Outcome2 Conformational Lock (Improved Potency) Solution->Outcome2 Outcome3 Blocked Metabolism (Extended Half-life) Solution->Outcome3

Figure 1: Decision logic for N-acetylation during lead optimization of 1,4-diazepane derivatives.

Experimental Protocol: Selective Synthesis

A common challenge is selectively acetylating one nitrogen in the 1,4-diazepane ring without affecting the other, or achieving mono-acetylation in a symmetric core.

Protocol: Selective Mono-N-Acetylation of 1,4-Diazepane

This protocol utilizes a pH-controlled Schotten-Baumann condition to favor mono-acylation.

Reagents:

  • Homopiperazine (1,4-Diazepane) [CAS: 505-66-8]

  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-diazepane (10.0 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Stoichiometric Control: Add TEA (11.0 mmol) to the solution.

  • Dropwise Addition: Dilute Acetic Anhydride (10.0 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise over 30 minutes via an addition funnel. Critical: Rapid addition leads to di-acetylated byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: 10% MeOH in DCM with 1%

    
    ). The mono-acetylated product will appear less polar than the starting material but more polar than the di-acetylated impurity.
    
  • Workup (pH Switch):

    • Wash the organic layer with water (

      
       mL).
      
    • Purification Trick: If di-acetylated product forms, extract the organic layer with 1M HCl. The mono-acetylated product (containing one basic amine) will protonate and move to the aqueous layer; the neutral di-acetylated impurity remains in the DCM.

    • Basify the aqueous layer (pH > 12) with NaOH pellets and re-extract into DCM.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to yield N-acetyl-1,4-diazepane.
    

References

  • Coleman, P. J., et al. (2010).[3] Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Cao, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile.[4] Journal of Medicinal Chemistry. Link

  • Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry. (Seminal work defining "privileged structures" including diazepines).[1][5][6] Link

  • BenchChem Technical Series. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. Link

Sources

Exploratory

1-Acetyl-1,4-Diazepane Hydrochloride: A Privileged Scaffold for Factor Xa Inhibitors

Executive Summary 1-Acetyl-1,4-diazepane hydrochloride (CAS: 118753-66-5 for the derivative class; specific salt forms vary) represents a critical pharmacophore scaffold in the design of direct Factor Xa (FXa) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1,4-diazepane hydrochloride (CAS: 118753-66-5 for the derivative class; specific salt forms vary) represents a critical pharmacophore scaffold in the design of direct Factor Xa (FXa) inhibitors. Unlike the rigid piperazine cores found in earlier generations of anticoagulants, the 7-membered diazepane ring offers unique conformational flexibility, allowing for optimized induced-fit binding within the S4 aryl-binding pocket of the FXa active site.

This technical guide focuses on the application of 1-acetyl-1,4-diazepane as a key intermediate in the synthesis of high-potency inhibitors such as YM-96765 (


 nM) and Darexaban  (YM-150). It details the synthetic utility, mechanistic rationale, and biological validation of this scaffold for researchers in medicinal chemistry and thrombosis therapy.

Mechanistic Rationale: The 1,4-Diazepane Advantage

The S4 Pocket Challenge

Factor Xa inhibition requires the simultaneous occupation of the S1 (specificity) and S4 (hydrophobic) pockets.

  • S1 Pocket: Typically binds a basic moiety (arginine mimetic).

  • S4 Pocket: A hydrophobic "aryl-binding" domain (formed by Trp215, Phe174, and Tyr99).

Diazepane vs. Piperazine

While piperazine (6-membered) scaffolds are common, they often impose a rigid linear vector between the S1 and S4 binding groups. The 1,4-diazepane (7-membered) ring introduced via 1-acetyl-1,4-diazepane hydrochloride provides:

  • Entropic Optimization: The ring adopts a twisted chair/boat conformation that can better accommodate the "L-shaped" geometry required to bridge the S1 and S4 sites without energetic strain.

  • Solubility: The homopiperazine core often improves aqueous solubility compared to purely aromatic linkers, critical for oral bioavailability (e.g., Darexaban).

Binding Mode Visualization

The following diagram illustrates the logical connectivity and binding interactions facilitated by the diazepane scaffold.

FXa_Binding_Mechanism cluster_conf Conformational Advantage Scaffold 1-Acetyl-1,4-Diazepane (Scaffold) S1_Group S1 Binding Group (Basic/Amidine) Scaffold->S1_Group N1 Functionalization S4_Group S4 Binding Group (Naphthyl/Indolyl) Scaffold->S4_Group N4 Functionalization FXa_Site Factor Xa Active Site S1_Group->FXa_Site Ionic Interaction (Asp189) S4_Group->FXa_Site Pi-Pi Stacking (Trp215/Phe174)

Figure 1: Structural logic of 1,4-diazepane-based FXa inhibitors, bridging S1 and S4 domains.

Chemical Synthesis & Protocol

The synthesis of potent FXa inhibitors like YM-96765 utilizes 1-acetyl-1,4-diazepane hydrochloride as the central hub. The protocol below outlines the convergent synthesis strategy.

Key Reagents
  • Starting Material: 1-Acetyl-1,4-diazepane hydrochloride (or 1-Boc-4-acetyl-1,4-diazepane).

  • Coupling Partners: Aryl halides (for Buchwald-Hartwig) or Carboxylic acids (for Amide coupling).

  • Catalysts:

    
    , BINAP (for N-arylation).
    
Step-by-Step Synthesis Protocol (Generalized for YM-Series)

Step 1: Free Base Liberation

  • Dissolve 10.0 mmol of 1-acetyl-1,4-diazepane hydrochloride in 50 mL DCM.

  • Wash with saturated

    
     (2 x 20 mL) to liberate the free amine.
    
  • Dry organic layer over

    
     and concentrate in vacuo.
    

Step 2: N-Arylation (Introduction of S4 Moiety) Targeting the secondary amine at position 4.

  • Reactants: Combine free base diazepane (1.0 eq) with 7-methyl-2-naphthyl triflate (1.1 eq) in dry Toluene.

  • Catalyst: Add

    
     (5 mol%), BINAP (7.5 mol%), and 
    
    
    
    (1.5 eq).
  • Conditions: Reflux under

    
     atmosphere for 12 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Verify intermediate via

      
      -NMR (Look for naphthyl protons and diazepane multiplet).
      

Step 3: Deacetylation & S1 Functionalization

  • Hydrolysis: Treat the N-arylated intermediate with 6N HCl at

    
     for 4 hours to remove the acetyl group.
    
  • Coupling: React the exposed secondary amine with the S1-targeting amidine precursor (e.g., 4-cyanobenzoyl chloride) in the presence of DIPEA/DCM.

  • Final Conversion: Convert nitrile to amidine via Pinner reaction (HCl/EtOH then

    
    ).
    

Synthesis_Workflow Start 1-Acetyl-1,4-Diazepane HCl Base Free Base Liberation (NaHCO3 / DCM) Start->Base Coupling Pd-Catalyzed N-Arylation (S4 Moiety Attachment) Base->Coupling Inter1 Intermediate A (N-Acetyl-N'-Aryl-Diazepane) Coupling->Inter1 Hydrolysis Acid Hydrolysis (6N HCl) (Deacetylation) Inter1->Hydrolysis Final_Coup Amide Coupling (S1 Moiety Attachment) Hydrolysis->Final_Coup Product Final Inhibitor (e.g., YM-96765 Analog) Final_Coup->Product

Figure 2: Synthetic route from 1-acetyl-1,4-diazepane HCl to active FXa inhibitor.

Biological Evaluation & Validation

In Vitro Potency (Chromogenic Assay)

To validate the inhibitor synthesized from the 1-acetyl-1,4-diazepane scaffold, a standard chromogenic assay using S-2222 substrate is required.

Protocol:

  • Buffer: Tris-HCl (50 mM, pH 7.4), 150 mM NaCl, 0.1% BSA.

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2222 (200

    
    ).
    
  • Procedure:

    • Incubate Inhibitor (serial dilutions) + FXa for 10 min at

      
      .
      
    • Add S-2222 and monitor absorbance at 405 nm for 10 min.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Comparative SAR Data

The table below highlights the potency gain when using the diazepane scaffold compared to other linkers.

Scaffold TypeRing SizeCompound CodeFXa

(nM)
Selectivity (vs Thrombin)
1,4-Diazepane 7-membered YM-96765 6.8 >1000-fold
Piperazine6-memberedAnalog A45.2>500-fold
Linear DiamineN/AAnalog B120.5>200-fold

Data Source: Synthesized from SAR studies on YM-series inhibitors [1, 2].

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor. Source: PubMed / Bioorg Med Chem. URL:[Link]

  • YM-96765: A Potent and Selective Factor Xa Inhibitor. Source:[1][2] PubChem Compound Summary. URL:[Link]

  • Darexaban (YM-150): Direct Oral Factor Xa Inhibitor. Source: DrugBank Online. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Protocols for 1-Acetyl-1,4-diazepane Hydrochloride

Introduction & Scientific Context 1-Acetyl-1,4-diazepane hydrochloride (also known as N-acetylhomopiperazine hydrochloride) is a critical heterocyclic intermediate, most notably utilized in the synthesis of Fasudil , a R...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-Acetyl-1,4-diazepane hydrochloride (also known as N-acetylhomopiperazine hydrochloride) is a critical heterocyclic intermediate, most notably utilized in the synthesis of Fasudil , a Rho-kinase inhibitor used for the treatment of cerebral vasospasm.

Analytical Challenges: From a chromatography perspective, this molecule presents three distinct challenges that dictate the choice of analytical method:

  • High Polarity: As a hydrochloride salt of a cyclic diamine, it is highly hydrophilic. Standard Reverse-Phase (RP) C18 chromatography often results in elution near the void volume (

    
    ), leading to poor resolution and integration errors.
    
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (like a benzene ring). Its UV absorption is limited to the amide bond (
    
    
    
    200–210 nm), necessitating high-purity solvents to minimize baseline noise.
  • Impurity Discrimination: The synthesis often yields a mixture of unreacted 1,4-diazepane (starting material) and 1,4-diacetyl-1,4-diazepane (over-acetylated byproduct). The method must separate these structurally similar species.

This guide details two optimized protocols: an HILIC-HPLC-UV method for routine purity assay and a GC-FID method for process control, ensuring robust quantification and identification.

Chemical Characterization & Properties[1][2][3][4][5]

PropertyDataRelevance to Analysis
Chemical Structure 7-membered ring (diazepane) with one acetyl group.Secondary amine functionality allows for derivatization or pH-dependent retention.
Molecular Formula

MW = 178.66 g/mol (Salt).
Solubility Highly soluble in water, methanol; insoluble in hexane.Diluents must be aqueous/polar organic mixtures.
pKa

9.5 (Secondary amine)
Requires high pH mobile phase (if polymer column) or low pH (silica) to control ionization.

Method A: HILIC-HPLC-UV for Purity & Assay

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reverse Phase to retain the polar salt without the need for aggressive ion-pairing reagents that degrade MS sensitivity.

Chromatographic Conditions[3][5][6][7][8][9]
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
     mm, 3.5 
    
    
    
    m).
    • Why: The amide stationary phase interacts with the water layer on the silica surface, providing excellent retention for polar amines.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Injection Volume: 5

    
    L.
    
Gradient Program

Note: HILIC gradients run from High Organic to Low Organic (opposite of RP).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase
0.01090Equilibration
2.01090Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.11090Re-equilibration
20.01090End
Standard & Sample Preparation[5]
  • Diluent: Acetonitrile:Water (80:20 v/v). Crucial: High organic content in the diluent prevents peak distortion in HILIC.

  • Stock Solution: Dissolve 50 mg of 1-Acetyl-1,4-diazepane HCl in 50 mL diluent (1.0 mg/mL).

  • System Suitability Solution: Mix 1-Acetyl-1,4-diazepane (Target), 1,4-Diazepane (Impurity A), and 1,4-Diacetyl-1,4-diazepane (Impurity B) at 0.1 mg/mL each.

Method B: GC-FID for Process Control

Rationale: Gas Chromatography is superior for detecting volatile organic impurities and residual solvents. However, the hydrochloride salt is non-volatile and degrades in the injector port. The sample must be "free-based" in situ or pre-extraction.

Sample Preparation (Free-Basing Extraction)
  • Step 1: Weigh 20 mg of sample into a centrifuge tube.

  • Step 2: Add 1.0 mL of 1N NaOH (to neutralize HCl and liberate the free amine).

  • Step 3: Add 2.0 mL of Dichloromethane (DCM) containing internal standard (e.g., Dodecane).

  • Step 4: Vortex vigorously for 1 minute; Centrifuge at 3000 rpm for 5 minutes.

  • Step 5: Inject the bottom organic layer (DCM).

GC Parameters[1][3]
  • Column: DB-CAM (J&W) or Rtx-Volatile Amine (

    
    ).
    
    • Why: Base-deactivated columns prevent tailing of the secondary amine.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250°C.

  • Detector: FID @ 280°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

Visualizations & Workflows

Analytical Decision Workflow

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Purity vs. Impurity ID).

AnalyticalWorkflow Start Sample: 1-Acetyl-1,4-diazepane HCl Goal Define Analytical Goal Start->Goal Purity Goal: Routine Purity/Assay Goal->Purity Volatiles Goal: Residual Solvents/Process Check Goal->Volatiles Trace Goal: Trace Impurity ID Goal->Trace HPLC Method A: HILIC-HPLC-UV (Separates Salt form directly) Purity->HPLC High Polarity GC Method B: GC-FID (Requires Free-basing) Volatiles->GC Volatile Impurities LCMS Method C: LC-MS (ESI+) (Mass Confirmation) Trace->LCMS Sensitivity Needed Result1 Output: % Purity (Area Norm) HPLC->Result1 Result2 Output: Solvent Content & Volatiles GC->Result2 Result3 Output: MW Confirmation (m/z 143) LCMS->Result3

Caption: Analytical decision matrix for 1-Acetyl-1,4-diazepane HCl characterization.

Impurity Formation Pathway

Understanding the synthesis helps in identifying peaks. The process usually involves the mono-acetylation of 1,4-diazepane.

SynthesisPathway SM 1,4-Diazepane (Starting Material) Product 1-Acetyl-1,4-diazepane (Target Product) SM->Product Primary Reaction Reagent + Acetic Anhydride (1 eq) Impurity 1,4-Diacetyl-1,4-diazepane (Over-reaction Impurity) Product->Impurity Side Reaction (Excess Reagent)

Caption: Synthetic pathway showing the origin of critical impurities (Diacetyl derivative).

System Suitability & Validation Criteria

For the HILIC-HPLC method, the following parameters must be met to ensure data reliability (Trustworthiness):

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Mono-acetyl and Di-acetyl peaks
Structurally similar amides require baseline separation for accurate integration.
Tailing Factor (

)

Amine salts interact with silanols; poor tailing indicates insufficient buffer strength or column aging.
Precision (RSD)

for 6 replicate injections
Verifies injector accuracy and system stability.
LOD (Limit of Detection) S/N ratio

Critical for detecting unreacted 1,4-diazepane at trace levels.

References

  • Vertex AI Search. (2023). Fasudil impurity 1-acetyl-1,4-diazepane analytical method. 3

  • BenchChem. (2025).[4] A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. 4

  • European Patent Office. (2014). EP2818463A1 - Production method of 1,4-diazepane derivatives. 5

  • Kaoua, R., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16, 92-99.[6] 7

  • ResearchGate. (2025). Determination of fasudil hydrocholoride content in fasudil hydrocholoride injection by HPLC method. 8

Sources

Application

Application Note: Structural Elucidation and Quality Control of 1-Acetyl-1,4-diazepane Hydrochloride

Abstract This technical guide provides a comprehensive protocol for the analytical characterization of 1-Acetyl-1,4-diazepane hydrochloride (C₇H₁₄N₂O[1]·HCl). Due to the conformational flexibility of the seven-membered d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the analytical characterization of 1-Acetyl-1,4-diazepane hydrochloride (C₇H₁₄N₂O[1]·HCl). Due to the conformational flexibility of the seven-membered diazepane ring and the restricted rotation of the N-acetyl amide bond, this molecule presents unique spectral challenges. This note details specific LC-MS and NMR methodologies to differentiate between impurities and intrinsic conformational isomers (rotamers), ensuring accurate purity assessment in drug development pipelines.

Introduction & Chemical Context

1-Acetyl-1,4-diazepane is a critical pharmacophore found in various antihistamines and calcium channel blockers.[1] The hydrochloride salt form stabilizes the secondary amine at the N4 position.

The Analytical Challenge: Rotamerism

The N-acetyl group at position 1 induces restricted rotation around the amide bond (N-C=O). In seven-membered rings, this creates distinct syn and anti rotamers that interconvert slowly on the NMR timescale at room temperature.

  • Consequence: The 1H and 13C NMR spectra often display "doubled" peaks or significant line broadening.

  • Risk: Inexperienced analysts may misinterpret these rotameric signals as impurities, leading to false rejection of high-purity batches.

Mass Spectrometry Analysis (LC-MS)[1]

Principle

Electrospray Ionization (ESI) in positive mode is the method of choice. The molecule contains a basic secondary amine (N4), which is readily protonated. The HCl salt dissociates in solution, yielding the cation [M+H]⁺.

Experimental Protocol

Instrumentation: Q-TOF or Triple Quadrupole LC-MS.

Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Vortex for 30 seconds. Ensure complete dissolution (HCl salts are generally water-soluble).[1]

  • Filter through a 0.22 µm PTFE filter.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The compound is polar and will elute early; use a shallow gradient if retention is poor).

MS Settings (ESI+):

  • Capillary Voltage: 3500 V.

  • Fragmentor: 70–100 V.

  • Scan Range: m/z 50–500.

Data Interpretation & Fragmentation Logic[1]

The theoretical monoisotopic mass of the free base (C₇H₁₄N₂O) is 142.11 Da .

Ion TypeTheoretical m/zDescription
[M+H]⁺ 143.12 Parent ion (Base Peak).[1]
[M+Na]⁺ 165.10Sodium adduct (common in glass containers).[1]
[2M+H]⁺ 285.23Dimer (seen at high concentrations).[1]

Fragmentation Pathway (MS/MS): The primary fragmentation channel involves the loss of the acetyl group (as ketene) or ring opening.

MS_Fragmentation M_H [M+H]+ m/z 143.1 Frag1 Loss of Ketene (CH2=C=O) m/z 101.1 M_H->Frag1 - 42 Da Frag2 Ring Opening/ C2H4 Loss m/z ~72-74 Frag1->Frag2 Fragmentation

Figure 1: Proposed ESI+ Fragmentation Pathway for 1-Acetyl-1,4-diazepane.

NMR Spectroscopy Analysis

Solvent Selection Strategy
  • DMSO-d₆ (Recommended): Excellent solubility.[1] Allows observation of the exchangeable NH₂⁺ protons (from the HCl salt), which typically appear as a broad singlet between 8.5–9.5 ppm.

  • D₂O: Causes H/D exchange, eliminating the NH/HCl signals. Useful for simplifying the aliphatic region but hides the salt stoichiometry.

System Suitability: The "Rotamer Test"

Before assigning impurities, perform a Variable Temperature (VT) NMR experiment if the spectrum appears "messy."

  • Protocol: Acquire 1H NMR at 25°C. If peaks are split/broad, heat the probe to 80°C (353 K).

  • Validation Criteria: If the split peaks coalesce into sharp singlets/triplets at high temperature, the sample is pure, and the complexity is due to rotamers. If extra peaks remain sharp at 80°C, they are genuine impurities.

1H NMR Assignment (DMSO-d₆, 400 MHz)

Note: Chemical shifts are approximate and depend on concentration and temperature.

PositionTypeδ (ppm)MultiplicityNotes
NH₂⁺ Amine H9.0 - 9.5Broad SingletExchangeable; indicates HCl salt.[1]
C2-H / C7-H Ring CH₂3.4 - 3.8MultipletsDeshielded by adjacent N atoms.[1] Often split 60:40 due to rotamers.
C3-H / C5-H Ring CH₂3.0 - 3.3MultipletsAdjacent to N4 (amine).[1]
C6-H Ring CH₂1.8 - 2.1MultipletThe "bridge" methylene; typically the most shielded ring protons.[1]
Acetyl-CH₃ Methyl2.01 / 2.05Two SingletsDiagnostic: Appears as two peaks (rotamers) at RT.[1] Coalesces at high temp.
2D NMR Workflow

To unambiguously assign the ring protons:

  • COSY: Traces the spin system from C6 (middle CH₂) to C5/C7.

  • HSQC: Correlates protons to their attached carbons (separates overlapping CH₂ signals).

  • NOESY: Determines the spatial configuration of the major rotamer (correlation between Acetyl-CH₃ and adjacent ring protons).

Analytical Workflow Diagram

Analytical_Workflow cluster_NMR NMR Pathway cluster_MS LC-MS Pathway Sample Solid Sample (1-Acetyl-1,4-diazepane HCl) Solubility Solubility Check (DMSO-d6 vs D2O) Sample->Solubility NMR_Prep Dissolve in DMSO-d6 Solubility->NMR_Prep MS_Prep Dilute in 50:50 H2O:MeCN (+0.1% FA) Solubility->MS_Prep H1_RT 1H NMR (25°C) NMR_Prep->H1_RT Decision Peaks Split/Broad? H1_RT->Decision VT_NMR VT-NMR (80°C) Coalescence Check Decision->VT_NMR Yes (Rotamers) Assign Structural Assignment Decision->Assign No (Sharp) VT_NMR->Assign Peaks Coalesce ESI ESI+ Analysis MS_Prep->ESI MassCheck Verify [M+H]+ = 143.1 ESI->MassCheck

Figure 2: Integrated Analytical Workflow for Structure Validation.[1]

References

  • PubChem Database. (2023). Compound Summary: 1-Acetyl-1,4-diazepane hydrochloride.[1] National Center for Biotechnology Information. Link

  • Bain, A. D. (2008). Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy. Explains the coalescence of rotameric signals in amides. Link

  • ChemicalBook. (2023).[2] CAS 113330-68-4 Entry.[1] Provides physical property baselines.[3] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[4][5][6] (Standard text for interpreting amide fragmentation and NMR shifts).

Sources

Method

Application Note: HPLC Analysis of 1-Acetyl-1,4-diazepane Hydrochloride

Executive Summary This guide details the chromatographic characterization of 1-Acetyl-1,4-diazepane hydrochloride (CAS: 112898-35-8), a critical intermediate in the synthesis of the Rho-kinase inhibitor Fasudil . Analyzi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic characterization of 1-Acetyl-1,4-diazepane hydrochloride (CAS: 112898-35-8), a critical intermediate in the synthesis of the Rho-kinase inhibitor Fasudil .

Analyzing this compound presents a specific "Polarity Trap" for chromatographers:

  • High Polarity: The diazepane ring and hydrochloride salt form make it extremely hydrophilic (LogP < 0), causing it to elute in the void volume on standard C18 columns.

  • Weak Chromophore: Lacking a conjugated aromatic system (unlike the final Fasudil product), it relies solely on the acetyl amide bond for UV absorption (

    
     nm).
    

This note provides two validated protocols: a Robust Ion-Pair RPLC method for Quality Control (QC) environments and a HILIC-MS/CAD method for R&D and trace impurity profiling.

Chemical Context & Analytical Challenges

PropertyDescriptionChromatographic Implication
Structure 7-membered diazepane ring with one acetylated nitrogen.The secondary amine is basic (

).
Form Hydrochloride Salt (HCl).Highly soluble in water; poor retention on C18.
UV Activity Amide bond (

transition).
Requires low UV (210 nm). Solvents must be UV-transparent (HPLC-grade ACN).
The "Silanol Effect"

As a secondary amine, 1-Acetyl-1,4-diazepane interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. All protocols below utilize end-capped columns or high-ionic-strength buffers to suppress this interaction.

Method Selection Strategy

The choice of method depends heavily on the available detector and the stage of drug development.

MethodSelection Start Start: Select Analytical Goal Detector Available Detector? Start->Detector UV UV-Vis / PDA Detector->UV Standard Lab MS MS or CAD Detector->MS Advanced Lab QC Routine QC / Assay MethodA Method A: Ion-Pair RPLC (High Stability) QC->MethodA Robustness Priority Trace Trace Impurity / R&D MethodB Method B: HILIC (High Sensitivity) Trace->MethodB Sensitivity Priority UV->QC MS->Trace

Figure 1: Decision matrix for selecting the appropriate chromatographic mode.

Method A: Ion-Pair RPLC (QC Standard)

Best for: Purity assay, raw material testing, and labs with standard UV detectors. Mechanism: The anionic ion-pairing agent (Octanesulfonate) forms a neutral complex with the cationic diazepane, allowing retention on the hydrophobic C18 stationary phase.

Protocol Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Reference: 360 nm)
Column Temp 30°C
Injection Vol 10 - 20 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.06040
20.06040
21.0955
30.0955
Critical Technical Notes
  • pH Control: The buffer pH is set to 3.0 to ensure the secondary amine is fully protonated (

    
    ), facilitating the interaction with the sulfonate ion-pairing reagent.
    
  • System Equilibration: Ion-pairing reagents modify the column surface. The column essentially becomes a "pseudo-ion-exchange" phase. Allow at least 40 column volumes of equilibration before the first injection.

  • Blank Analysis: At 210 nm, phosphate buffers can show background noise. Ensure high-purity salts are used.

Method B: HILIC-MS/CAD (Modern R&D)

Best for: Trace analysis, LC-MS applications (Fasudil impurity profiling), and avoiding "sticky" ion-pairing reagents. Mechanism: Partitioning of the polar analyte into the water-enriched layer on the surface of a polar stationary phase.[1][2]

Protocol Parameters
ParameterCondition
Column Amide-HILIC (e.g., TSKgel Amide-80 or Waters XBridge Amide), 150 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Detection ESI-MS (Positive Mode) or CAD (Charged Aerosol Detector)
Column Temp 35°C
Isocratic Conditions (Recommended for Stability)
  • Ratio: 85% B / 15% A[3]

  • Run Time: 10 minutes

Critical Technical Notes
  • Sample Diluent: The sample must be dissolved in a high-organic solvent (e.g., 80% ACN). Injecting a 100% aqueous sample into a HILIC column will disrupt the water layer and cause peak distortion (breakthrough).

  • MS Detection: Monitor [M+H]+ = 143.1 m/z (Free base mass 142.2 + H).

  • Buffer Necessity: Ammonium formate is crucial to maintain ionization and improve peak shape by masking silanols.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the method is generating trustworthy data, the following System Suitability Test (SST) limits must be met before routine analysis.

ParameterAcceptance LimitRationale
Tailing Factor (

)

Secondary amines prone to tailing; >1.8 indicates silanol activity or column aging.
Precision (RSD)

(n=6)
Confirms pump stability and injector accuracy.
Resolution (

)

If analyzing alongside Fasudil, ensure separation from the main peak.
Signal-to-Noise

(LOQ)
Critical at 210 nm where baseline noise is higher.

Troubleshooting Guide

Issue: Severe Peak Tailing
  • Cause: Secondary amine interaction with silanols.

  • Fix (Method A): Increase ion-pair reagent concentration to 10 mM or lower pH to 2.5.

  • Fix (Method B): Increase Ammonium Formate concentration to 20 mM.

Issue: Baseline Drift at 210 nm
  • Cause: UV absorption of the mobile phase (Acetate/Formate cutoff or low-grade ACN).

  • Fix: Switch to Phosphate buffer (Method A) which is transparent at 210 nm. Ensure "Gradient Grade" Acetonitrile is used.

Issue: Retention Time Shifting (Method A)
  • Cause: Incomplete equilibration of the ion-pairing reagent.

  • Fix: Recirculate mobile phase through the column for 2 hours. Dedicate a specific column to this method, as ion-pairing reagents are difficult to wash off.[4]

References

  • Fasudil Impurity Profiling: "Identification and characterization of the process-related impurities in fasudil hydrochloride." Journal of Separation Science. (Describes the separation of Fasudil intermediates using RPLC).

  • HILIC for Polar Amines: "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds." Chromatography Online. (Foundational principles for analyzing polar amines like diazepanes).

  • Ion-Pairing Mechanisms: "Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection." MDPI. (Analogous method for polar, non-chromophoric amines using octanesulfonate).

  • Detection of Non-Chromophoric Compounds: "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho. (Strategies for low-UV detection and derivatization).

Sources

Application

Technical Assessment: 1-Acetyl-1,4-diazepane Hydrochloride in Cell-Based Assays

Content Type: Application Note & Protocol Guide Subject: Scaffold Validation, Cytotoxicity Profiling, and Fragment-Based Screening Target Audience: Medicinal Chemists, Cell Biologists, and Screening Engineers Abstract 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Scaffold Validation, Cytotoxicity Profiling, and Fragment-Based Screening Target Audience: Medicinal Chemists, Cell Biologists, and Screening Engineers

Abstract

1-Acetyl-1,4-diazepane hydrochloride (N-acetylhomopiperazine HCl) is a pharmacologically significant "privileged scaffold" used extensively in Fragment-Based Drug Discovery (FBDD). While rarely used as a standalone therapeutic, this moiety serves as the structural core for diverse bioactive ligands, including Sigma-1 receptor modulators, histone deacetylase (HDAC) inhibitors, and TRP channel antagonists.

This application note details the critical protocols for validating this scaffold in a cellular environment. Unlike fully optimized drugs, fragment scaffolds like 1-Acetyl-1,4-diazepane HCl require rigorous pre-screening for intrinsic cytotoxicity, pH interference (due to the HCl salt form), and non-specific binding to ensure that biological signals observed in downstream derivatives are genuine and not scaffold-induced artifacts.

Part 1: Chemical Handling & Pre-Assay Preparation

Chemical Identity & Properties

The diazepane ring is a 7-membered heterocycle.[1] The acetylation of the N1 position reduces the basicity compared to the parent homopiperazine, but the N4 nitrogen remains a secondary amine, capable of protonation.

PropertySpecificationExperimental Implication
CAS No. 112298-33-0 (Generic)Verify specific salt form (Mono- vs Dihydrochloride) on CoA.
Molecular Weight ~178.66 g/mol (HCl salt)Small size allows high ligand efficiency (LE).
Solubility Water (High), DMSO (>100 mM)Critical: HCl salts are acidic. High concentrations (>1 mM) will acidify culture media.
pKa ~9.5 (Secondary amine)Positively charged at physiological pH (7.4), affecting membrane permeability.
Stock Solution & pH Management (Critical Step)

The Trap: Many researchers dissolve HCl salts directly in DMSO and spike them into cell media. For 1-Acetyl-1,4-diazepane HCl, this can drop the media pH, causing false-positive toxicity (acidosis) rather than compound toxicity.

Protocol: Buffered Stock Preparation

  • Primary Stock: Dissolve compound in 100% DMSO to reach 100 mM .

  • Intermediate Dilution (pH Check): Dilute the stock 1:10 into the specific cell culture media (without serum) intended for the assay.

  • Visual Check: Observe the Phenol Red indicator.[2]

    • Yellow/Orange: The media has acidified.[3] Action: Neutralize the 100 mM DMSO stock using equimolar NaOH (sterile) or buffer the assay media with 25 mM HEPES.

    • Red/Pink: pH is stable.[4] Proceed.

Part 2: Cytotoxicity Profiling (Scaffold Safety Window)

Before synthesizing complex derivatives, the "naked" scaffold must be profiled to establish a Maximum Tolerated Dose (MTD). This ensures that the core structure is inert.

Assay Design: ATP-Based Cell Viability (e.g., CellTiter-Glo®)

Objective: Determine the IC50 of the scaffold. If IC50 < 50 µM, the scaffold is likely unsuitable for drug development without modification.

Materials:

  • Cell Line: HEK293 (General) or HepG2 (Metabolic competent).

  • Controls:

    • Negative:[5] 0.5% DMSO (Vehicle).

    • Positive: Staurosporine (1 µM).

    • Background: Media + Compound (No Cells) – Crucial for detecting luciferase inhibition.

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in white-walled 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare a 7-point serial dilution of 1-Acetyl-1,4-diazepane HCl in media.

    • Range: 0.1 µM to 500 µM. (High top-end is necessary for fragments).

  • Treatment: Remove old media; add 100 µL of compound-containing media. Incubate for 48 hours .

  • Readout: Equilibrate plate to RT (20 min). Add 100 µL ATP detection reagent. Shake 2 min.

  • Measurement: Read Luminescence (Integration: 1.0s).

Data Interpretation[6]
  • Ideal Profile: Flat line at 100% viability up to 100 µM.

  • Warning Signal: >20% viability loss at 10-50 µM suggests the diazepane ring is interacting with off-targets (e.g., lysosomal trapping due to the basic amine).

Part 3: Interference & False Positive Profiling

Diazepane derivatives are often used as ligands for GPCRs or ion channels. The scaffold itself must be checked for assay interference.

Fluorescence Quenching Check

If using fluorescent readouts (e.g., Fluo-4 for Calcium assays), the secondary amine can sometimes quench fluorescence or fluoresce itself.

Protocol:

  • Prepare 10 µM of the fluorophore (e.g., Fluo-4) in assay buffer.

  • Add 1-Acetyl-1,4-diazepane HCl at the highest screening concentration (e.g., 100 µM).

  • Measure fluorescence immediately.

  • Acceptance Criteria: Signal must be within ±10% of the "Fluorophore + Vehicle" control.

Part 4: Workflow Visualization

The following diagram illustrates the decision tree for validating 1-Acetyl-1,4-diazepane HCl as a viable scaffold for a library campaign.

ScaffoldValidation Start Start: 1-Acetyl-1,4-diazepane HCl Solubility Step 1: Solubility & pH Check (100 mM in DMSO) Start->Solubility pH_Decision Media Color Change? Solubility->pH_Decision Buffer Action: Add 25mM HEPES or Neutralize Stock pH_Decision->Buffer Yes (Yellow) CytoAssay Step 2: Cytotoxicity Assay (HEK293, 48h) pH_Decision->CytoAssay No (Red) Buffer->CytoAssay Viability_Check Viability at 50 µM? CytoAssay->Viability_Check Interference Step 3: Interference Check (Fluorescence/Luciferase) Viability_Check->Interference > 90% Fail_Tox FAIL: Intrinsic Toxicity Modify Scaffold Viability_Check->Fail_Tox < 80% Pass VALIDATED SCAFFOLD Proceed to Library Synthesis Interference->Pass No Quenching Fail_Inter FAIL: Assay Interference Change Readout Method Interference->Fail_Inter Signal Artifact

Caption: Workflow for validating the 1-Acetyl-1,4-diazepane scaffold prior to high-throughput screening (HTS) or Structure-Activity Relationship (SAR) expansion.

Part 5: Scientific Rationale & Mechanism

Why this Scaffold?

The 1,4-diazepane ring is a structural homolog of piperazine but with increased conformational flexibility due to the 7-membered ring. This flexibility allows derivatives to adopt unique binding poses in:

  • Sigma-1 Receptors: The basic nitrogen (N4) mimics the charged amine required for the Sigma-1 pharmacophore, while the acetyl group (N1) provides a handle for hydrophobic expansion [1].

  • HDAC Inhibitors: The diazepane cap group has been successfully used to target the zinc-binding domain of histone deacetylases, showing superior selectivity over hydroxamic acids [2].

The "Lysosomotropism" Factor

Researchers must be aware that 1-Acetyl-1,4-diazepane is a weak base. In cell-based assays, weak bases can accumulate in acidic organelles (lysosomes), causing vacuolization. This is not necessarily "toxicity" (necrosis/apoptosis) but can alter autophagic flux.

  • Recommendation: If "toxicity" is observed, check cells under a microscope for vacuole formation. If vacuoles are present, the scaffold is accumulating in lysosomes, which may confound autophagy assays.

References

  • Rossi, D. et al. (2019). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." European Journal of Medicinal Chemistry.

  • Melesina, J. et al. (2021). "1,4-Diazepine: A privileged scaffold in medicinal chemistry."[6][7] Medicinal Research Reviews.

  • Blass, B. E. (2015). "Basic Principles of Drug Discovery and Development: Privileged Scaffolds." Elsevier Science.

  • Scientific Bioprocessing. (2022). "pH In Cell Culture - How Does pH Buffered Culture Media Work?" Application Note.

Sources

Method

Application Note: 1-Acetyl-1,4-diazepane Hydrochloride in High-Throughput Screening (HTS)

Introduction: Escaping Flatland with Privileged Scaffolds In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy libraries to those rich in sp3-hybridized charac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with Privileged Scaffolds

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy libraries to those rich in sp3-hybridized character (


). 1-Acetyl-1,4-diazepane hydrochloride  (CAS: 292-04-6 for free base context) represents a critical building block in this paradigm.

As a derivative of homopiperazine, this seven-membered heterocyclic ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Unlike rigid piperazines, the diazepane ring possesses a unique conformational flexibility that allows it to mimic peptide


-turns, making it an ideal core for targeting G-Protein Coupled Receptors (GPCRs), ion channels, and protein-protein interactions (PPIs).
Key Physicochemical Advantages for HTS

The hydrochloride salt form is specifically engineered to resolve liquid handling challenges in automated HTS environments.

PropertyValueHTS Implication
Molecular Weight ~178.66 g/mol (Salt)Leaves ample room for derivatization while staying <500 Da (Lipinski compliant).
Solubility >100 mM (Water/DMSO)The HCl salt prevents aggregation in source plates, a common cause of false positives.
LogP (Free Base) ~ -0.2Low lipophilicity allows for the addition of hydrophobic "warheads" without violating logP < 5.
Topology 7-Membered RingProvides non-planar 3D geometry, increasing target selectivity compared to flat aromatics.

Application I: Automated Library Synthesis (The "Make")

Objective: To utilize 1-acetyl-1,4-diazepane hydrochloride as a mono-protected diamine scaffold for the generation of a 96-member focused library via parallel synthesis.

Mechanism: The


-1 position is masked by the acetyl group. The 

-4 position is a secondary amine, which, upon neutralization of the hydrochloride salt, becomes a potent nucleophile. This protocol uses Reductive Amination to introduce diversity, a reaction preferred for its high yield and stability in library production.
Reagents & Equipment[1][2]
  • Scaffold: 1-Acetyl-1,4-diazepane HCl (0.2 M in DMSO).

  • Diversity Set: 96 unique aromatic/heteroaromatic aldehydes (0.2 M in DMSO).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), solid.

  • Base: Diisopropylethylamine (DIPEA).

  • Platform: Tecan Freedom EVO or equivalent liquid handler.

Protocol: Parallel Reductive Amination
  • Scaffold Preparation (Source Plate):

    • Dissolve 1-acetyl-1,4-diazepane HCl in DMSO to 0.2 M.

    • Add 1.5 equivalents of DIPEA to neutralize the HCl salt and liberate the

      
      -4 amine. Critical: Failure to neutralize will inhibit imine formation.
      
  • Library Assembly (Reaction Block):

    • Transfer 50 µL (10 µmol) of the neutralized scaffold solution to each well of a 96-well deep-well polypropylene plate.

    • Add 55 µL (11 µmol, 1.1 eq) of a unique aldehyde from the Diversity Set to each well.

    • Incubate at Room Temperature (RT) for 1 hour to allow imine formation.

  • Reduction:

    • Add 200 µL of STAB suspension (in 1,2-dichloroethane/DMSO) to each well.

    • Seal plate and shake at 800 rpm for 16 hours at RT.

  • Quenching & Purification:

    • Quench with 10% aqueous

      
      .
      
    • Extract into ethyl acetate or use Solid Phase Extraction (SCX cartridges) to capture the basic amine product, washing away non-basic impurities.

Workflow Visualization

The following diagram illustrates the diversity generation workflow using the diazepane core.

LibrarySynthesis Scaffold 1-Acetyl-1,4-diazepane HCl (Core Scaffold) FreeBase Free Amine (N-4) Scaffold->FreeBase + Base Base DIPEA (Neutralization) Base->FreeBase Imine Imine Intermediate FreeBase->Imine + Aldehyde Aldehydes Diversity Aldehydes (R-CHO) Aldehydes->Imine Library Final Diazepane Library (96-Well Plate) Imine->Library Reduction Reduction Reductive Amination (STAB) Reduction->Library

Figure 1: Parallel synthesis workflow converting the diazepane core into a diverse library via reductive amination.

Application II: HTS Assay & Quality Control (The "Test")

Objective: To screen the synthesized diazepane library for solubility (a common failure point for HTS) and structural integrity before biological screening.

Rationale: Diazepane derivatives can form aggregates. A "Quality-First" triage ensures that hits in biological assays are due to specific binding, not colloidal aggregation (PAINS - Pan-Assay Interference Compounds).

Protocol: Nephelometry Solubility Screen
  • Preparation: Dilute library compounds to 100 µM in assay buffer (PBS, pH 7.4, 1% DMSO).

  • Measurement: Use a laser nephelometer (e.g., BMG PHERAstar) to measure forward light scatter.

  • Threshold: Compounds exhibiting scatter >200% of the DMSO blank are flagged as "Aggregators" and removed from the primary screening deck.

Protocol: LC-MS Validation
  • Column: C18 Reverse Phase (2.1 x 50 mm).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Acceptance Criteria: Purity > 85% by UV (254 nm) and Mass confirmation

    
    .
    
HTS Decision Tree

This logic flow ensures only high-quality diazepane derivatives reach the expensive biological assay stage.

HTS_Workflow Library Diazepane Library (Source Plate) QC_LCMS QC: LC-MS Analysis Library->QC_LCMS Solubility Solubility Screen (Nephelometry) Library->Solubility Decision1 Purity > 85%? QC_LCMS->Decision1 Decision2 Soluble? Solubility->Decision2 Fail Discard / Repurify Decision1->Fail No BioAssay Biological Screen (e.g., TR-FRET / SPR) Decision1->BioAssay Yes Decision2->Fail No Decision2->BioAssay Yes (AND logic) HitVal Hit Validation (Dose Response) BioAssay->HitVal Active Hits

Figure 2: HTS Triage Logic. Compounds must pass both chemical purity and solubility gates before biological testing.

References

  • Evans, B. E., et al. (1988).[1] Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry. Link (Establishes the concept of "Privileged Structures").

  • Wermuth, C. G. (2004). Selective Optimization of Side Activities: The SOSA Approach. Drug Discovery Today. Link (Discusses scaffold repurposing).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link (Foundation for solubility requirements in HTS).

  • PubChem. (2023).[2] Compound Summary: 1,4-Diazepane.[2][3][4] National Library of Medicine. Link (Source for physicochemical property verification).

  • Hajduk, P. J., et al. (2000). Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry. Link (Validation of diazepane-like scaffolds in fragment screening).

Sources

Application

Application Note: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling

[1][2][3] Executive Summary The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Diazepam), anticonvulsants, and hypnotic agents. Traditional synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Diazepam), anticonvulsants, and hypnotic agents. Traditional synthesis often relies on harsh acid-catalyzed condensation of o-phenylenediamines with ketones, which limits functional group tolerance.

This Application Note details the transition-metal-catalyzed intramolecular C–N bond formation (Buchwald-Hartwig and Ullmann-type amination) to construct the 1,4-diazepine ring. This approach allows for the use of milder conditions and the incorporation of sensitive functionalities, facilitating late-stage diversification in drug discovery campaigns.

Mechanistic Principles

The success of the ring-closing step relies heavily on the geometry of the catalyst-ligand complex. For medium-sized rings (7-membered), the "bite angle" of the phosphine ligand is critical.

The Catalytic Cycle (Palladium)

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step for 7-membered ring formation is reductive elimination , which is accelerated by ligands with a wide bite angle (e.g., Xantphos, bite angle ~111°). Wide angles force the metal center to adopt a geometry that sterically crowds the ancillary ligands, pushing the amine and aryl groups closer together to favor bond formation over polymerization.

Pd_Catalytic_Cycle Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Halide Substrate Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Amine Terminus Deprot Deprotonation (Base assisted) Coord->Deprot + Cs2CO3/Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Regeneration Product 1,4-Benzodiazepine (Final Product) RedElim->Product Release

Figure 1: The Buchwald-Hartwig catalytic cycle adapted for intramolecular cyclization. The reductive elimination step is the rate-determining step for medium rings.

Pre-Lab Strategy: Substrate Design

Before initiating catalysis, the linear precursor must be synthesized. The standard retrosynthetic disconnection involves an aryl halide (Br or Cl) and a pendant primary or secondary amide/amine.

ComponentRecommendationRationale
Leaving Group Bromide > Chloride >> IodideBromides offer the best balance of oxidative addition rates and stability. Iodides can lead to catalyst poisoning via bridging dimers.
Nucleophile Amide or Amine Amides (forming lactams) are less basic and require stronger bases (Cs₂CO₃). Amines require protection to prevent side reactions during precursor synthesis.
Backbone 2-Aminobenzophenone derivativesProvides the necessary rigidity to pre-organize the molecule for cyclization (Thorpe-Ingold effect).

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyclization (High Precision)

Recommended for: Late-stage functionalization, complex substrates, and high-value intermediates.

Reagents:

  • Substrate: N-(2-bromo-benzyl)-2-aminoacetamide derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon ×3.

  • Solids Addition: Add the linear substrate, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to the vial.

    • Note: Premixing Pd(OAc)₂ and Xantphos in a small amount of solvent for 5 mins allows formation of the active catalytic species prior to substrate exposure.

  • Degassing: Add anhydrous 1,4-Dioxane via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved O₂.

    • Critical: Oxygen causes rapid catalyst decomposition ("Pd black" precipitation).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Monitoring: Check via LC-MS. The starting material (Bromide pattern) should disappear, replaced by the cyclized product (M-HBr).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium residue. Concentrate in vacuo.

Protocol B: Copper-Catalyzed Cyclization (Cost-Effective)

Recommended for: Scale-up (>10g), simple substrates, and robust scaffolds.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline or N,N-Dimethylglycine (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF (0.2 M)

Step-by-Step Workflow:

  • Charging: Add substrate, CuI, Ligand, and Base to a reaction flask.

  • Solvent: Add DMSO.

  • Heating: Heat to 110–120°C under Argon.

    • Note: Copper catalysis generally requires higher temperatures than Palladium.

  • Quench: Dilute with water and extract with EtOAc. Wash organic layer with brine ×3 to remove DMSO.

Data & Performance Comparison

The choice between Pd and Cu depends on the specific constraints of the project.

FeaturePd/Xantphos SystemCuI/Amino Acid System
Yield (Avg) 85–95%60–80%
Temp 80–100°C110–130°C
Cost High (

$)
Low ($)
O₂ Sensitivity High (Requires strict inert atmosphere)Moderate
Ring Size Excellent for 7-membered ringsGood, but intermolecular dimerization is a risk
Ref

Troubleshooting & Optimization

Issue: Intermolecular Dimerization (Oligomers)

  • Cause: Concentration is too high.

  • Solution: Perform the reaction under high dilution (0.05 M or lower). This kinetically favors the intramolecular reaction over the intermolecular collision.

Issue: Catalyst Death (Pd Black formation)

  • Cause: Incomplete degassing or poor ligand coordination.

  • Solution: Ensure the Ligand:Metal ratio is at least 2:1. Sparge solvents longer. Switch to a precatalyst like Pd(dba)₂ which is sometimes more robust than Pd(OAc)₂.

Issue: Regioselectivity (if multiple nucleophiles present)

  • Insight: The acidity of the N-H bond dictates the order of coupling. Amides (pKa ~15-17) couple faster than amines (pKa ~35) under these basic conditions due to easier deprotonation.

References

  • Buchwald, S. L., et al. (2005).[1] "Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines." Organic Letters. [Link]

  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie International Edition. [Link][2]

  • Kamer, P. C. J., et al. (2000). "Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis." Accounts of Chemical Research. [Link]

Sources

Method

Application Note: 1,4-Diazepane Derivatives in Drug Discovery

High-Impact Strategies for Scaffold Hopping and Lead Optimization Executive Summary: The "Next-Generation Piperazine" In the landscape of nitrogen heterocycles, the 1,4-diazepane (homopiperazine) ring has emerged as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

High-Impact Strategies for Scaffold Hopping and Lead Optimization

Executive Summary: The "Next-Generation Piperazine"

In the landscape of nitrogen heterocycles, the 1,4-diazepane (homopiperazine) ring has emerged as a critical "privileged scaffold." While the 6-membered piperazine ring remains a workhorse of medicinal chemistry, the 7-membered 1,4-diazepane offers distinct physicochemical advantages that solve common attrition issues such as poor solubility, metabolic instability, and flat structure-activity relationships (SAR).

This guide provides a technical roadmap for deploying 1,4-diazepane derivatives in drug discovery, grounded in the success of marketed drugs like Fasudil and Suvorexant .

Key Advantages of the 1,4-Diazepane Scaffold
FeatureScientific RationaleImpact on Drug Design
Conformational Flexibility The 7-membered ring adopts a twisted chair/boat conformation, unlike the rigid chair of piperazine.Allows "induced fit" binding to flexible protein pockets (e.g., kinases, GPCRs).
Solubility Enhancement Non-planar geometry disrupts crystal lattice packing energy more effectively than planar rings.Improves aqueous solubility of lipophilic leads.
Vector Orientation The N-N distance and bond angles differ from piperazine, altering substituent exit vectors.Critical for scaffold hopping to bypass patent space or improve selectivity.

Case Studies: Validating the Scaffold

The utility of 1,4-diazepane is best illustrated by its role in two distinct therapeutic classes: Kinase Inhibitors and GPCR Antagonists.

Case Study A: Fasudil (Rho-Kinase Inhibitor)[1][2][3][4]
  • Mechanism: Fasudil inhibits Rho-associated protein kinase (ROCK), preventing cerebral vasospasm after subarachnoid hemorrhage.

  • Chemistry: The 1,4-diazepane ring serves as the solvent-exposed solubilizing group, linked via a sulfonamide to the isoquinoline hinge-binder.

  • Lesson: The secondary amine of the diazepane is crucial for hydrogen bonding with the solvent front, while the ring flexibility accommodates the kinase P-loop dynamics.

Case Study B: Suvorexant (Orexin Receptor Antagonist)[5][6][7][8][9][10]
  • Mechanism: Dual antagonist of Orexin receptors (OX1R/OX2R) for insomnia.[1][2]

  • Chemistry: Features a chiral 7-methyl-1,4-diazepane core.[3][4][5]

  • Lesson: The introduction of a methyl group on the 7-membered ring locks the conformation, enhancing potency and selectivity—a strategy not easily replicated in symmetrical piperazines.

Experimental Protocol: Synthesis and Functionalization

This protocol details the construction of a 1,4-diazepane library scaffold , mimicking the core connectivity found in Fasudil-like analogs.

Workflow Overview
  • Starting Material: tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine).

  • Step 1:

    
     or Buchwald-Hartwig coupling to introduce the Aryl Core.
    
  • Step 2: Acidic Deprotection of the Boc group.

  • Step 3: Sulfonylation/Acylation to generate the final library.

Detailed Procedure
Step 1: N-Arylation (Nucleophilic Aromatic Substitution)
  • Reagents: 1-Boc-homopiperazine (1.0 equiv), 4-Chloro-isoquinoline (1.0 equiv),

    
     (2.0 equiv), DMSO.
    
  • Protocol:

    • Dissolve 4-chloro-isoquinoline (1.63 g, 10 mmol) in anhydrous DMSO (10 mL).

    • Add 1-Boc-homopiperazine (2.0 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

    • Heat the reaction mixture to 100°C under

      
       atmosphere for 12 hours.
      
    • Monitor: Check conversion via LC-MS (Target mass: M+H).

    • Workup: Dilute with water (50 mL), extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection
  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Protocol:

    • Dissolve the intermediate from Step 1 in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Remove volatiles in vacuo. Neutralize with saturated

      
       and extract with DCM/Isopropanol (3:1) to recover the free amine.
      
Step 3: Sulfonylation (Fasudil Analog Generation)
  • Reagents: Aryl sulfonyl chloride (1.1 equiv), TEA (Triethylamine), DCM.

  • Protocol:

    • Dissolve the deprotected diazepane derivative (0.5 mmol) in DCM (5 mL).

    • Add TEA (1.5 mmol) and cool to 0°C.

    • Add the sulfonyl chloride (0.55 mmol) slowly.

    • Stir for 4 hours at RT.

    • Validation: Confirm purity >95% via HPLC before biological testing.

Biological Assay: ROCK Kinase Inhibition

To validate the synthesized 1,4-diazepane derivatives, use the following enzymatic assay protocol standard in the field.

  • Assay Type: ADP-Glo™ Kinase Assay (Luminescence).

  • Target: Recombinant Human ROCK1/ROCK2.

  • Substrate: S6 Kinase Peptide substrate.

  • Procedure:

    • Incubate compound (10-point dose response, 1 nM to 10 µM) with ROCK enzyme (5 ng/well) and substrate (10 µM) in kinase buffer for 10 min.

    • Initiate reaction with ATP (10 µM). Incubate at 30°C for 45 min.

    • Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP (40 min incubation).

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Read: Measure luminescence on a plate reader.

    • Data Analysis: Fit curves using non-linear regression (Log(inhibitor) vs. response) to determine

      
      .
      

Visualizations

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the modular assembly of 1,4-diazepane drugs, highlighting the divergence points for library generation.

DiazepaneSynthesis Start 1-Boc-Homopiperazine (Commercial Scaffold) Step1 Step 1: N-Arylation (SNAr or Buchwald) Start->Step1 Ar-Cl / Pd cat. Inter1 Intermediate A (N1-Aryl-N4-Boc) Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM) Inter1->Step2 -Boc Core Free Amine Core (Secondary Amine Handle) Step2->Core Branch1 Route A: Sulfonylation (Kinase Inhibitors/Fasudil-like) Core->Branch1 R-SO2-Cl Branch2 Route B: Amide Coupling (GPCR Ligands/Suvorexant-like) Core->Branch2 R-CO-Cl

Caption: Modular synthetic pathway for 1,4-diazepane library generation, enabling rapid divergence into kinase (sulfonamide) and GPCR (amide) chemical space.

Figure 2: SAR & Physicochemical Logic

A comparison of why 1,4-diazepane is chosen over piperazine in lead optimization.

SAR_Logic Piperazine Piperazine Scaffold (6-membered) Prop1 Rigid Chair Conformation Piperazine->Prop1 Diazepane 1,4-Diazepane Scaffold (7-membered) Prop2 Flexible Twist-Boat Diazepane->Prop2 Outcome1 High Packing Energy (Lower Solubility) Prop1->Outcome1 Outcome3 Defined Exit Vectors (180° planar) Prop1->Outcome3 Outcome2 Disrupted Packing (Higher Solubility) Prop2->Outcome2 Outcome4 Novel Exit Vectors (Non-planar) Prop2->Outcome4 Drug Successful Clinical Candidate Outcome2->Drug e.g., Fasudil Outcome4->Drug e.g., Suvorexant

Caption: Structural Activity Relationship (SAR) decision tree demonstrating the physicochemical benefits of the 7-membered ring in improving solubility and binding versatility.

References

  • Fasudil (Rho-kinase inhibitor): PubChem Compound Summary for CID 3547, Fasudil.[6] National Center for Biotechnology Information (2025). Link

  • Suvorexant (Orexin antagonist): Suvorexant: First Global Approval. Drugs (2014).[1] Link

  • Synthesis of 1,4-diazepanes: Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy (2011). Link

  • Privileged Scaffolds: Privileged structures: applications in drug discovery.[7] Combinatorial Chemistry & High Throughput Screening (2004). Link

  • Assay Protocol: ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link

Sources

Technical Notes & Optimization

Troubleshooting

1-Acetyl-1,4-diazepane hydrochloride synthesis side reactions

Technical Support Center: Synthesis & Troubleshooting of 1-Acetyl-1,4-diazepane Hydrochloride Executive Summary Target Molecule: 1-Acetyl-1,4-diazepane hydrochloride CAS: 115297-36-6 (Free base context); Salt forms vary....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Troubleshooting of 1-Acetyl-1,4-diazepane Hydrochloride

Executive Summary

Target Molecule: 1-Acetyl-1,4-diazepane hydrochloride CAS: 115297-36-6 (Free base context); Salt forms vary.[1][2][3] Core Challenge: The synthesis of 1-acetyl-1,4-diazepane involves the desymmetrization of homopiperazine (1,4-diazepane). The primary difficulty is kinetic selectivity: preventing the highly nucleophilic secondary amine product from reacting with a second equivalent of the acylating agent to form the 1,4-diacetyl byproduct.

Module 1: The Selectivity Challenge (Mono- vs. Di-acetylation)

The Issue: Users frequently report obtaining a mixture of mono-acetylated product (desired) and 1,4-diacetyl-1,4-diazepane (impurity). Because the product remains a nucleophilic secondary amine, it competes with the starting material for the acylating agent.

Troubleshooting Logic:

  • Symptom: LCMS shows a significant peak at M+42 mass units relative to the product.

  • Root Cause: Localized high concentration of acylating agent or insufficient excess of starting diamine.

Corrective Protocol (High-Dilution Strategy): To statistically favor mono-acetylation, you must operate under conditions where the starting diamine is in vast excess relative to the acylating agent.

  • Stoichiometry: Use 3.0 to 5.0 equivalents of Homopiperazine relative to 1.0 equivalent of Acetic Anhydride (Ac₂O).

  • Temperature: Conduct the addition at 0°C to -10°C . Lower temperature discriminates between the nucleophilicity of the starting material and the mono-acetylated product.

  • Addition Rate: Add Ac₂O dropwise over 60–90 minutes.

Visualizing the Competitive Pathway:

ReactionPathway cluster_conditions Critical Control Points SM Homopiperazine (1,4-Diazepane) Mono 1-Acetyl-1,4-diazepane (Target) SM->Mono + 1 eq Ac2O (Fast) Di 1,4-Diacetyl-1,4-diazepane (Impurity) Mono->Di + 2nd eq Ac2O (Slower but Competing) Control High Dilution Excess SM Low Temp

Figure 1: Competitive acylation pathway. The goal is to maximize the green node while suppressing the red path via kinetic control.

Module 2: Purification & Impurity Removal

The Issue: Separating the mono-acetylated amine from the di-acetylated amide and the excess starting material.

Technical Insight: Exploit the basicity difference .

  • 1,4-Diacetyl-1,4-diazepane: Both nitrogens are amides. It is neutral and will not form a salt.

  • 1-Acetyl-1,4-diazepane: Contains one free secondary amine. It is basic .

  • Homopiperazine: Contains two amines. Highly basic and water-soluble.

Purification Workflow:

ComponentBasicitySolubility (Aq. Acid)Solubility (Organic Solvent)Removal Strategy
Di-acetyl Impurity NeutralLow/InsolubleHigh (DCM/EtOAc)Wash organic layer with water/brine.
Target (Mono) BasicHigh (Forms Salt)Moderate (Free base)Extract into aqueous acid, wash organics, then basify.
Homopiperazine Highly BasicVery HighLowRemains in aqueous phase during initial extraction or removed via high-vac distillation.

Step-by-Step Purification Protocol:

  • Evaporation: Remove solvent and excess homopiperazine (if volatile enough, otherwise proceed to extraction).

  • Basification: Dissolve residue in water; adjust pH > 12 (NaOH).

  • Extraction: Extract with DCM (Dichloromethane). Note: Homopiperazine is very polar and tends to stay in the water, while the mono-acetylated product extracts into DCM.

  • Salt Formation: Dry the DCM layer (Na₂SO₄), filter, and add 4M HCl in Dioxane or bubble HCl gas. The target precipitates as the hydrochloride salt.[2]

Module 3: Salt Stoichiometry & Hygroscopicity

The Issue: Users report the product turning into a "sticky oil" or "gum" upon exposure to air, or elemental analysis showing variable Chlorine content.

Troubleshooting Guide:

  • Hygroscopicity: The HCl salt of secondary amines is often hygroscopic.

    • Fix: Handle in a glovebox or desiccator. Store under Argon at -20°C.

  • Stoichiometry (Mono- vs. Di-HCl):

    • The amide nitrogen is not basic enough to be protonated by HCl under standard conditions.

    • Target: Monohydrochloride (1 eq HCl).

    • Warning: If you use a vast excess of strong acid in the presence of water/alcohol, you risk hydrolyzing the acetyl group.

Salt Formation Diagram:

WorkupFlow Mix Crude Reaction Mixture (Mono + Di + SM) AqExt Aqueous Extraction (pH > 12) Mix->AqExt Partition OrgLayer Organic Layer (DCM) Contains: Mono + Di AqExt->OrgLayer Extracts Product Precip Precipitation Add HCl/Dioxane to Dry Organic OrgLayer->Precip Direct Salt Formation AcidWash Acid Wash (Optional) Extract Mono into Aq. HCl Final 1-Acetyl-1,4-diazepane HCl (Solid Precipitate) Precip->Final Filter & Dry

Figure 2: Workup flow to isolate the hydrochloride salt.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetyl Chloride instead of Acetic Anhydride?

  • Answer: Yes, but Acetic Anhydride is preferred. Acetyl Chloride is more reactive and generates HCl as a byproduct, which immediately salts out the starting diamine, creating heterogeneity in the reaction (slurry formation) that can ruin selectivity. Acetic anhydride releases acetic acid, which keeps the system homogenous longer.

Q2: My product is an oil, not a solid. How do I crystallize it?

  • Answer: This compound resists crystallization if slightly impure or wet.

    • Triturate the oil with anhydrous Diethyl Ether or MTBE.

    • Sonicate for 20 minutes.

    • If it remains oily, dissolve in minimum hot Isopropanol (IPA) and add Et₂O dropwise until cloudy, then freeze (-20°C).

Q3: How do I check for the "Ring Opening" side reaction?

  • Answer: 1,4-diazepanes are stable rings. Ring opening usually only occurs under harsh acidic hydrolysis (refluxing 6N HCl) or strong reduction. If you see a mass of M+18 (water addition) or loss of ring protons in NMR, check your reagents for strong mineral acid contamination during the heating steps.

References

  • Selective Acylation of Diamines: Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Homopiperazine Derivatives." (General methodology for desymmetrization of cyclic diamines).

  • Physical Properties & Safety: PubChem Compound Summary for 1,4-Diazepane derivatives. [4]

  • Purification Strategies: "Purification of Laboratory Chemicals," 8th Edition. (Standard protocols for amine/amide separation).

Sources

Optimization

Technical Support Center: Purification of 1-Acetyl-1,4-diazepane Hydrochloride

Topic: Purification challenges of 1-Acetyl-1,4-diazepane hydrochloride Content type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, Process Chemists, and Drug Development Professionals Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges of 1-Acetyl-1,4-diazepane hydrochloride Content type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, Process Chemists, and Drug Development Professionals

Status: Active Last Updated: January 29, 2026 Technical Lead: Senior Application Scientist, Separation Sciences

Executive Summary

1-Acetyl-1,4-diazepane (N-acetylhomopiperazine) hydrochloride presents a classic "polyamime differentiation" challenge. The core difficulty lies in separating the desired mono-acetylated product from the unreacted diamine (homopiperazine) and the neutral di-acetylated byproduct. Because both the starting material and the product are highly water-soluble amines with distinct but overlapping physicochemical properties, standard extraction protocols often fail.

This guide provides a self-validating purification logic based on boiling point differentials , pKa modulation , and solubility switching .

Module 1: Critical Data & Properties

Reference these values when designing your work-up.

CompoundStructure TypeBoiling Point (760 mmHg)pKa (Est.)Water SolubilityFunctionality
Homopiperazine Diamine169 °C~11.0, ~6.0Very HighStarting Material (SM)
1-Acetyl-1,4-diazepane Mono-amide / Mono-amine~313 °C~9.0HighTarget Product
1,4-Diacetyl-1,4-diazepane Di-amide>350 °C (Dec.)NeutralModerateImpurity (Over-reaction)

Key Insight: The boiling point difference between the starting material (169 °C) and the product (>300 °C) is the most exploitable vector for purification. Attempting to separate these solely by chromatography or extraction is inefficient due to their similar polarity and basicity.

Module 2: The Purification Workflow

The following workflow uses a "Filter-Distill-Crystallize" logic to ensure high purity.

Phase 1: Reaction Control (Prevention)

Q: How do I minimize the formation of the di-acetylated impurity? A: You must break the statistical probability of double acetylation.

  • Protocol: Use a 3:1 to 5:1 molar excess of homopiperazine relative to the acetylating agent (Acetic Anhydride or Acetyl Chloride).

  • Mechanism: The high concentration of free primary/secondary amine groups ensures that the acetylating agent is consumed by unreacted starting material rather than attacking the already mono-acetylated product.

  • Solvent: Water or Methanol (0–5 °C). Water is preferred as it allows for immediate pH manipulation.

Phase 2: Isolation & Purification Logic

Visualize the separation pathway below.

PurificationWorkflow Start Crude Reaction Mixture (SM, Mono-Ac, Di-Ac) Step1 1. Basify to pH > 12 (NaOH) 2. Extract with DCM or CHCl3 Start->Step1 Aqueous Aqueous Phase (Salts, trace SM) Step1->Aqueous Waste Organic Organic Phase (SM, Mono-Ac, Di-Ac) Step1->Organic Target Stream Step2 Vacuum Distillation (Remove Solvent first) Organic->Step2 Distillate Distillate (< 120°C @ high vac) Unreacted Homopiperazine Step2->Distillate Recycle SM Residue Pot Residue (Mono-Ac + Di-Ac) Step2->Residue Product Rich Step3 Salt Formation Dissolve Residue in EtOH/IPA Add HCl (gas or dioxane solution) Residue->Step3 Final Precipitate 1-Acetyl-1,4-diazepane HCl Step3->Final Filter & Dry

Caption: Figure 1.[1] Isolation workflow leveraging boiling point differences and solubility switching.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with diazepane salts. It usually indicates the presence of residual water or an incorrect solvent polarity balance. Corrective Action:

  • Azeotropic Drying: Before adding HCl, ensure the free base oil is completely dry. Dissolve it in toluene and rotary evaporate to remove trace water (azeotrope).

  • Solvent Switch: Do not use pure Ethanol. Use a mixture of Isopropanol (IPA) and Ethyl Acetate (EtOAc) .

    • Protocol: Dissolve the dried free base in a minimum volume of IPA. Add HCl (4M in Dioxane or IPA) dropwise with vigorous stirring. Once the solution becomes cloudy, add EtOAc slowly to reduce solubility and force crystallization.

  • Seeding: If oil forms, scratch the glass surface or add a seed crystal. If no seed is available, cool to -20 °C and wait.

Issue 2: "I cannot remove the unreacted homopiperazine."

Diagnosis: You are likely relying on extraction or silica chromatography, which are inefficient for this separation. Corrective Action:

  • Vacuum Distillation: This is the gold standard.

    • Homopiperazine boils at 169 °C (760 mmHg) .

    • 1-Acetyl-1,4-diazepane boils at >300 °C .[2]

    • Procedure: Apply high vacuum (< 1 mmHg). Heat the oil bath to ~100–120 °C. The homopiperazine will sublime or distill over. The residue in the flask is your product (plus potential di-acetyl impurity).

  • Derivatization (Alternative): If distillation is unavailable, react the crude mixture with a bulky electrophile (like benzaldehyde) that reacts selectively with the primary/secondary amines of the starting material, changing its solubility profile, but this is destructive to the SM.

Issue 3: "My product contains the di-acetylated impurity."

Diagnosis: The reaction stoichiometry was too close to 1:1, or the addition of the acetylating agent was too fast. Corrective Action (Post-Synthesis):

  • Selective Extraction (The pH Switch):

    • Dissolve the crude residue (free base) in water.

    • Adjust pH to ~4.0–5.0 (using dilute HCl). At this pH, the mono-acetyl (basic) is protonated and stays in the water. The di-acetyl (neutral amide) remains unprotonated.

    • Extract the aqueous layer with Dichloromethane (DCM) 3 times. The di-acetyl impurity will move into the DCM.

    • Basify the aqueous layer (pH > 12) with NaOH and extract the purified mono-acetyl product back into DCM.

Issue 4: "The salt is extremely hygroscopic."

Diagnosis: Hydrochloride salts of diazepanes are notorious for absorbing atmospheric moisture, turning into a goo. Corrective Action:

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Salt Exchange: If the HCl salt is too difficult to handle, consider making the Oxalate or Fumarate salt. These organic salts often have better crystallinity and lower hygroscopicity than hydrochlorides.

    • Protocol: Dissolve free base in hot EtOH. Add 1 equivalent of Oxalic acid. Cool slowly.

References

  • Boiling Point & Physical Data

    • Homopiperazine (Hexahydro-1,4-diazepine).[3] CAS No. 505-66-8. Sigma-Aldrich Technical Data. Link

    • 1-Acetylpiperazine (Analogous Chemistry).[2][4][5] PubChem Compound Summary. Link

  • Purification Methodologies

    • Separation of Piperazine Derivatives via Distillation. US Patent 7,271,292. "Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture." Link

    • Selective Acetylation Protocols. "Method for producing N-acetylhomopiperazines." JP Patent 2001106676A. Link

  • General Handling of Amine Salts

    • Green Chromatography & Work-up Guide. ACS GCI Pharmaceutical Roundtable. Link

Sources

Troubleshooting

Technical Support Center: Optimization of 1-Acetyl-1,4-diazepane Hydrochloride Synthesis

Introduction: The Selectivity Paradox Welcome to the technical support hub for 1-Acetyl-1,4-diazepane Hydrochloride . If you are accessing this guide, you are likely facing one of three critical failure modes: Low Yield:...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Paradox

Welcome to the technical support hub for 1-Acetyl-1,4-diazepane Hydrochloride . If you are accessing this guide, you are likely facing one of three critical failure modes:

  • Low Yield: Losing product during the aqueous workup due to high water solubility.[1]

  • Purity Issues: Contamination with 1,4-diacetyl-1,4-diazepane (over-acylation).

  • Handling Difficulties: The final HCl salt turning into a hygroscopic "gum" rather than a crystalline solid.

This molecule (a mono-protected homopiperazine) presents a classic organic synthesis challenge: differentiating two identical secondary amines. This guide moves beyond standard recipes to provide a statistically controlled, self-validating protocol.[1]

Module 1: Reaction Optimization (The Statistical Sink)

The Core Problem: Statistical Distribution

Adding 1 equivalent of acetic anhydride to 1 equivalent of homopiperazine does not yield 100% mono-product.[1] It yields a statistical mixture (~50% mono, ~25% di-acetyl, ~25% unreacted).[1]

The Solution: High-Dilution & Excess Amine Strategy

To maximize the yield of the mono-acetyl derivative, you must use the starting material (homopiperazine) as both the reactant and the solvent buffer.[1]

Optimized Protocol Parameters:

ParameterStandard ConditionOptimized Condition Reasoning
Stoichiometry 1:1 (Amine:Ac₂O)4:1 (Amine:Ac₂O) Forces kinetics toward mono-acylation.[1] The excess amine "soaks up" the reagent before a second attack can occur.[1]
Temperature Room Temp (25°C)0°C to 5°C Reduces the reaction rate, increasing the selectivity difference between the free amine and the mono-amide.[1]
Addition Rate Rapid PourSlow Dropwise Prevents localized high concentrations of acetylating agent.[1]
Solvent DCM or WaterToluene or DCM Allows for easier recovery of the excess starting material later.[1]
Step-by-Step Protocol
  • Dissolve 4.0 equivalents of Homopiperazine (1,4-diazepane) in DCM (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 1.0 equivalent of Acetic Anhydride in DCM (2 volumes).

  • Add the anhydride solution dropwise over 60-90 minutes .

  • Validation: Run TLC (MeOH:DCM 1:9). You should see a major spot (Mono) and a large baseline spot (Starting Material), with minimal non-polar spot (Di-acetyl).[1]

Module 2: Workup & Purification (The Solubility Trap)

CRITICAL WARNING: 1-Acetyl-1,4-diazepane is highly water-soluble.[1] Standard aqueous washes will wash your product down the drain.[1]

The "Dry" Workup Strategy

Instead of washing the excess amine away with water, we use Distillation to recycle it.[1]

  • Evaporation: Remove the DCM solvent under reduced pressure.[1]

  • Vacuum Distillation:

    • Homopiperazine (Starting Material) boils at ~169°C (atm) or much lower under vacuum.[1]

    • Distill off the excess 3 equivalents of starting material under high vacuum (<1 mmHg).[1]

    • Result: The "pot residue" is your crude 1-Acetyl-1,4-diazepane (Free Base).[1]

  • Recycling: The distilled homopiperazine is pure enough to be re-used in the next batch.

Module 3: Salt Formation (Crystallization)

The HCl salt is hygroscopic.[1] If you introduce water here, you will get a sticky oil.[1]

Anhydrous Salt Formation Protocol
  • Dissolve the crude "pot residue" (Free Base) in anhydrous Isopropanol (IPA) or Ethyl Acetate.[1]

  • Cool to 0-5°C .

  • Add HCl in Dioxane (4M) or HCl in IPA dropwise. Do not use aqueous HCl.[1]

  • Stoichiometry: Add exactly 1.0 equivalent of HCl relative to the theoretical yield of the mono-acetylated product.

  • Precipitation: The solid should precipitate immediately.[1]

  • Filtration: Filter under nitrogen (to avoid moisture uptake).[1] Wash with cold diethyl ether.[1]

Troubleshooting Logic Flow

The following diagram illustrates the decision-making process for rescuing a failed batch.

G Start Reaction Complete CheckTLC Check TLC (MeOH:DCM) Start->CheckTLC Issue1 High Di-Acetyl (Top Spot) CheckTLC->Issue1 Top spot dominant Issue2 Low Conversion CheckTLC->Issue2 No product spot Success Good Mono-Spot CheckTLC->Success Middle spot dominant Action1 Discard/Recrystallize (Hard to salvage) Issue1->Action1 Action2 Increase Temp or Stir Time Issue2->Action2 Workup Distillation of Excess Amine Success->Workup SaltForm Add Anhydrous HCl Workup->SaltForm GumIssue Product is Sticky Gum SaltForm->GumIssue If wet FixGum Triturate with Et2O or Acetone GumIssue->FixGum

Caption: Decision tree for monitoring reaction progress and handling physical state issues.

Frequently Asked Questions (FAQ)

Q: Why can't I just use 1 equivalent of Homopiperazine? A: Because the reaction rates of the starting material and the product are similar.[1] If you use 1 equivalent, you will statistically lose ~25% of your yield to the di-acetyl impurity, which is also very difficult to separate from the mono-product.[1]

Q: My final salt is turning into a liquid on the bench. Why? A: 1-Acetyl-1,4-diazepane HCl is hygroscopic .[1] It pulls moisture from the air.[1] You must store it in a desiccator.[1] If it liquefies, redissolve in absolute ethanol and precipitate with ether, then dry under high vacuum.[1]

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: It is not recommended.[1] Acetyl chloride releases HCl gas immediately, which protonates the amines, changing their reactivity and solubility profile mid-reaction.[1] Acetic anhydride provides a gentler, more controlled acylation.[1]

Q: How do I remove the Di-acetyl impurity if I have it? A: The Di-acetyl impurity is an amide (non-basic), whereas your product is an amine (basic).[1]

  • Dissolve mixture in water.

  • Adjust pH to ~10.[1]

  • Extract with DCM.[1] The Di-acetyl impurity and your product both go into DCM.[1]

  • Correction: Actually, the best separation is Column Chromatography on neutral alumina using DCM/MeOH, but this is hard at scale.[1] Prevention (Module 1) is far better than cure.[1]

References

  • Synthesis of Fasudil Intermediates (Contextual Grounding)

    • Patent: "Method for producing isoquinoline-5-sulfonamide derivative."[1] (Describes the handling of homopiperazine derivatives).

    • Source: [1]

  • Selective Acylation of Diamines (Mechanistic Grounding)

    • Journal: "Selective Monoacylation of Symmetric Diamines." Organic Syntheses.
    • Source: [1]

  • Physical Property Verification

    • Database: PubChem Compound Summary for 1-Acetyl-1,4-diazepane.
    • Source: [1]

Sources

Optimization

1-Acetyl-1,4-diazepane hydrochloride solubility issues and solutions

Topic: Solubility Issues, Handling, and Troubleshooting Guide Document ID: TS-ADH-001 | Version: 2.0 | Audience: R&D Chemists, Process Engineers Executive Summary & Chemical Profile 1-Acetyl-1,4-diazepane hydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Issues, Handling, and Troubleshooting Guide

Document ID: TS-ADH-001 | Version: 2.0 | Audience: R&D Chemists, Process Engineers

Executive Summary & Chemical Profile

1-Acetyl-1,4-diazepane hydrochloride (often referred to as N-acetylhomopiperazine HCl) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for antihistamines and CNS-active agents.

Users frequently encounter three core challenges with this compound:

  • Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to "clumping" or deliquescence (turning into a sticky oil).

  • Solubility Mismatches: While soluble in water, its behavior in organic synthesis solvents (DCM, THF) is pH-dependent.

  • Oiling Out: During recrystallization or workup, the compound often separates as an oil rather than a crystal due to impurities or improper solvent polarity.

Chemical Identity
  • Systematic Name: 1-Acetyl-1,4-diazepane hydrochloride

  • Functional Class: Cyclic amine salt / Amide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O · HCl
  • Key Characteristic: The N4 nitrogen is basic (protonated in salt form), while the N1 nitrogen is an amide (neutral/non-basic).

Solubility Profile & Solvent Compatibility

The following table summarizes the solubility behavior of 1-Acetyl-1,4-diazepane HCl. This data is derived from standard behavior of hydrophilic diazepane salts.

Solvent SystemSolubility RatingApplication Notes
Water High (>100 mg/mL)Ideal for aqueous workups. pH of solution will be acidic (~pH 4-5).
Methanol (MeOH) High Primary solvent for transferring the salt into reaction vessels.
Ethanol (EtOH) Moderate Good for recrystallization, especially when hot.
DMSO / DMF High Used for S

Ar reactions where high temperature is required.
Dichloromethane (DCM) Low / Negligible Warning: The HCl salt is generally insoluble in DCM. Must be free-based to dissolve.
Diethyl Ether / Hexanes Insoluble Used as "anti-solvents" to precipitate the salt from MeOH or EtOH.
THF Very Low Poor solubility unless water is added (which may impede anhydrous reactions).

Troubleshooting Guide: Common Issues

Issue 1: The compound has turned into a sticky "goo" or oil.

Diagnosis: Deliquescence due to moisture absorption. Causality: Diazepane salts are hygroscopic. Exposure to ambient air breaks the crystal lattice, forming a saturated aqueous solution on the surface.

Corrective Protocol (Drying):

  • Dissolve the "goo" in a minimum amount of absolute methanol .

  • Add anhydrous toluene (approx. 3x volume of methanol).

  • Concentrate on a rotary evaporator. The toluene/methanol azeotrope will carry off the water.

  • Result: The solid should precipitate as a white powder.

  • Storage: Store immediately in a desiccator or under inert gas (Argon/Nitrogen).

Issue 2: "Oiling Out" during Recrystallization.

Diagnosis: The compound separates as a second liquid phase instead of crystallizing. Causality: This occurs when the "anti-solvent" (e.g., Ether) is added too quickly or the solution is too concentrated, causing rapid phase separation before nucleation can occur.

Corrective Protocol (Trituration):

  • Re-dissolve the oil in hot Ethanol (minimum volume).

  • Allow the solution to cool to room temperature slowly.

  • Add Diethyl Ether dropwise with vigorous stirring until slight turbidity persists.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask. This provides nucleation sites.

  • Cool to 0°C. If oil forms again, reheat to dissolve and add a seed crystal if available.

Technical Workflow: Free-Basing for Synthesis

Many nucleophilic substitution reactions require the free base (1-acetyl-1,4-diazepane) rather than the hydrochloride salt, as the protonated nitrogen is non-nucleophilic.

Objective: Convert HCl salt to reactive free amine in organic solution.

FreeBasingWorkflow Start Start: 1-Acetyl-1,4-diazepane HCl Step1 Dissolve in minimal Water (10 mL/g) Start->Step1 Step2 Basify to pH 10-12 (Use 2M NaOH or K2CO3) Step1->Step2 Deprotonation Step3 Extract with DCM (3x) (Dichloromethane) Step2->Step3 Phase Transfer Step4 Dry Organic Layer (Na2SO4 or MgSO4) Step3->Step4 Step5 Evaporate Solvent (Rotovap, <40°C) Step4->Step5 End End: Free Base Oil (Ready for Reaction) Step5->End

Figure 1: Standard workflow for converting the storage-stable HCl salt into the reactive free-base form.

Critical Note on Stability: The free base is an oil and is prone to oxidation and absorbing CO


 from the air. Do not store the free base.  Prepare it immediately before use in your next reaction step.

Analytical Sample Preparation (FAQ)

Q: How do I prepare a sample for


H NMR? 
  • Solvent: Use D

    
    O  (Deuterium Oxide) or DMSO-d
    
    
    
    .
  • Issue: In CDCl

    
    , the HCl salt will likely not dissolve.
    
  • Shift Note: In D

    
    O, the acidic proton on the amine (NH
    
    
    
    ) will exchange and disappear. To see the ammonium proton coupling, use DMSO-d
    
    
    .

Q: Can I inject this directly into an HPLC/LC-MS?

  • Yes. Dissolve in water or water/methanol (50:50).

  • Buffer Warning: Ensure your mobile phase buffer is compatible. Since this is a basic amine, use a basic modifier (like Ammonium Hydroxide) only if using a high-pH stable column. For standard C18 columns, use an acidic mobile phase (0.1% Formic Acid) to keep the amine protonated and improve peak shape (prevents tailing).

Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent strategy for your experiment.

SolubilityLogic Start Experimental Goal? Rxn Running a Reaction Start->Rxn Anal Analytical (NMR/HPLC) Start->Anal Purif Purification Start->Purif RxnType Is the amine acting as a Nucleophile? Rxn->RxnType AnalSolv Use D2O or DMSO-d6 Anal->AnalSolv PurifMethod Recrystallization Purif->PurifMethod YesNu Yes (e.g., Alkylation) RxnType->YesNu NoNu No (e.g., simple salt transfer) RxnType->NoNu ActionFreeBase MUST Free-base first. Solvent: DCM, THF, or DMF YesNu->ActionFreeBase ActionSalt Use Polar Solvent (MeOH, DMSO, Water) NoNu->ActionSalt Recrys Dissolve in hot EtOH/MeOH. Add Ether dropwise until cloudy. Cool slowly. PurifMethod->Recrys

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • PubChem. (n.d.).[1] 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride (Analogous Structure Properties). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals (Amine Salt Drying Protocols). Retrieved January 29, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling chemicals.

Sources

Troubleshooting

Optimizing reaction conditions for 1,4-diazepane synthesis

Technical Support Center: 1,4-Diazepane Synthesis & Optimization Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: DZP-SYN-001 Executive Summary: The Homopiperazine Challenge You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Diazepane Synthesis & Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: DZP-SYN-001

Executive Summary: The Homopiperazine Challenge

You are likely here because your 1,4-diazepane (homopiperazine) synthesis has resulted in a sticky polymer, a water-soluble product you cannot extract, or a low-yielding regioisomer. Unlike stable 6-membered piperazines, the 7-membered diazepane ring suffers from significant entropic penalties during cyclization and high conformational mobility, making it prone to oligomerization.

This guide moves beyond textbook theory to address the kinetic and thermodynamic bottlenecks of this scaffold.

Module 1: Route Selection Strategy

Before troubleshooting, verify you are using the correct pathway for your target substitution pattern.

Decision Matrix: Which Route?

RouteSelection Start Target: 1,4-Diazepane Subst Is the target N-substituted? Start->Subst Unsub Route A: Richman-Atkins Cyclization (Best for unsubstituted/symmetric) Subst->Unsub No (Free amine) Mono Route B: Lactam Reduction (Best for Mono-N-substituted) Subst->Mono Yes (Asymmetric) Green Route C: Ru-Catalyzed Hydrogen Borrowing (Green/Atom Economy) Subst->Green Yes (From diols) Risk1 Risk: Polymerization Control: High Dilution Unsub->Risk1 Risk2 Risk: Incomplete Reduction Control: LiAlH4 Reflux Mono->Risk2

Figure 1: Strategic decision tree for selecting the synthetic pathway based on target substitution and risk tolerance.

Module 2: Troubleshooting Cyclization (The "Sticky" Problem)

Context: The reaction of ethylenediamine with 1,3-dihalopropanes often fails due to intermolecular polymerization rather than intramolecular cyclization.

Protocol A: The Richman-Atkins Modification (Tosyl Strategy)

This is the gold standard for preventing polymerization. The sulfonamide lowers the nucleophilicity of the amine and forces the conformation into a favorable folding state for cyclization.

The Workflow:

  • Protection: Convert ethylenediamine to

    
    -ditosyl-ethylenediamine.
    
  • Activation: Deprotonate with NaH in DMF.

  • Cyclization: React with 1,3-ditosyloxypropane (or dibromide).

  • Deprotection: HBr/Acetic acid or Na/Naphthalene.

Troubleshooting Q&A:

Q: My reaction mixture turned into a solid gum. What happened? A: You likely violated the Ruggli-Ziegler Dilution Principle . Even with Tosyl protection, if the concentration is >0.1 M, intermolecular attack dominates.

  • Fix: Run the cyclization at 0.01 M to 0.05 M . Use a syringe pump to add the electrophile (1,3-dihalide) slowly over 8–12 hours to a refluxing solution of the sulfonamide salt.

Q: I cannot remove the Tosyl group; HBr/AcOH is charring my product. A: Diazepanes are sensitive to harsh acid hydrolysis.

  • Fix: Switch to Reductive Cleavage . Use Sodium Naphthalenide in DME (Dimethoxyethane) at -78°C. This cleaves the S-N bond under neutral conditions, preserving the ring integrity.

Module 3: The Reductive Route (Lactam Reduction)

Context: Reducing 1,4-diazepan-5-one (a 7-membered lactam) is often preferred for mono-substituted diazepanes because the precursor cyclization (forming the amide) is kinetically favored over the diamine alkylation.

Protocol B: LiAlH4 Reduction

ParameterRecommendationRationale
Reagent LiAlH4 (2.5 - 4.0 equiv)Lactams are resilient; excess hydride is required to drive full conversion.
Solvent THF or Dioxane (Anhydrous)High boiling point of Dioxane (101°C) helps overcome the activation energy if THF reflux (66°C) is too slow.
Quench Fieser Method Critical for isolation (see below).

Troubleshooting Q&A:

Q: I see the product spot on TLC, but after workup, I recovered nothing. A: 1,4-Diazepane is highly water-soluble and forms strong complexes with Aluminum salts. If you used a standard acid/base workup, your product is trapped in the aqueous alumina sludge.

  • Fix (The Fieser Workup): For every x grams of LiAlH4 used:

    • Add x mL Water (slowly!).

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

    • Filter the granular white precipitate.[1] The product is in the filtrate.[1] Do not wash with acid.

Q: The reduction is incomplete; I have a mix of amine and starting lactam. A: The tetrahedral intermediate is stable.

  • Fix: Ensure the reaction refluxes for at least 16–24 hours. If using THF, switch to Dioxane to increase the thermal energy input.

Module 4: Advanced Catalysis (Hydrogen Borrowing)

Context: For a "Green Chemistry" approach avoiding halides and hydrides, use Ruthenium-catalyzed coupling of diamines and diols.

Protocol C: Ru-Pincer Catalyzed Coupling

  • Reagents: Ethylenediamine + 1,3-Propanediol.

  • Catalyst: Ru-MACHO or similar PNN-pincer complexes.

  • Conditions: Toluene, 110°C, minimal base (KOtBu).

Troubleshooting Q&A:

Q: The yield is low (<30%). A: Water is the byproduct and poisons the catalyst/equilibrium.

  • Fix: Add 4Å Molecular Sieves to the reaction vessel or use a Dean-Stark trap to remove water continuously. This shifts the equilibrium toward the imine intermediate, which is then hydrogenated by the catalyst.

Module 5: Purification & Isolation

The "Invisible Product" Phenomenon: 1,4-Diazepane is a polar, secondary amine. It partitions poorly into Ether or DCM from water.

Recommended Isolation Workflow:

Purification Crude Crude Reaction Mixture (Aqueous/Polar) Extract Direct Extraction? Crude->Extract Fail Standard DCM/Ether (High Loss) Extract->Fail Standard Success Continuous Extraction (Chloroform, 24h) Extract->Success Preferred Deriv Derivatization Strategy (Boc2O / Cbz-Cl) Extract->Deriv Alternative DerivStep Product is now Lipophilic. Extract with EtOAc -> Acid Deprotection Deriv->DerivStep

Figure 2: Purification logic flow. Direct extraction often fails; continuous extraction or in-situ protection is recommended.

Technique Tip: If you cannot use continuous extraction, add Boc-anhydride directly to the aqueous crude mixture (adjusted to pH > 9). Extract the Boc-protected diazepane with Ethyl Acetate (it will be very lipophilic), purify on silica, and deprotect with TFA/DCM.

References

  • Richman-Atkins Cyclization: Atkins, T. J., & Richman, J. E. (1974). The synthesis of cyclic polyamines. Journal of the American Chemical Society, 96(7), 2268–2270. Link

  • Hydrogen Borrowing (Ru-Catalysis): Nalikezhathu, A., et al. (2023).[2] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(11), 1754–1759. Link

  • Reductive Amination (DAZA): Greifenstein, L., et al. (2024).[1] The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines.[1] Royal Society Open Science, 11(7). Link

  • Lactam Reduction Standards: Micović, V. M., & Mihailović, M. L. (1953). The reduction of acid amides with lithium aluminum hydride. Journal of Organic Chemistry, 18(9), 1190–1200. Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Acetyl-1,4-diazepane hydrochloride

Executive Summary & Chemical Profile 1-Acetyl-1,4-diazepane hydrochloride (also known as -acetylhomopiperazine HCl) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals. Its stability is compromise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Acetyl-1,4-diazepane hydrochloride (also known as


-acetylhomopiperazine HCl) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals. Its stability is compromised primarily by hygroscopicity  and acid-catalyzed hydrolysis .

This guide provides a self-validating system for storage and handling to ensure experimental reproducibility. Failure to adhere to these protocols often results in deliquescence (turning into a liquid/goo) and the formation of hydrolysis impurities (1,4-diazepane and acetic acid).

Property Data
CAS Number 113326-59-9 (Free base often cited; salt forms vary)
Molecular Formula

Physical State White to off-white solid (hygroscopic)
Primary Hazard Corrosive, Hygroscopic, Irritant [1][2]
Storage Temp 2–8°C (Short term) / -20°C (Long term)

Critical Degradation Pathways

To prevent degradation, one must understand the mechanism. The hydrochloride salt form provides an acidic microenvironment. If moisture is introduced, it activates the acid-catalyzed hydrolysis of the amide bond.

Mechanism: Acid-Catalyzed Amide Hydrolysis

The acetyl group (amide) is generally stable. However, the presence of the HCl counter-ion creates an inherent acidic potential. Upon absorbing atmospheric moisture (hygroscopicity), the solid surface becomes an acidic aqueous layer, catalyzing the cleavage of the acetyl group.

Visualizing the Threat:

DegradationPathway Compound 1-Acetyl-1,4-diazepane HCl (Intact Amide) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / H+ (Acid Catalysis) Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Product1 1,4-Diazepane (Degradant 1) Intermediate->Product1 Bond Cleavage Product2 Acetic Acid (Degradant 2) Intermediate->Product2

Figure 1: The acid-catalyzed hydrolysis pathway triggered by moisture absorption.

Storage & Handling Protocols (SOP)

This protocol is designed to be a self-validating system . If the material remains a free-flowing powder, the system is working. If clumping occurs, the protocol has been breached.

Phase A: Long-Term Storage

Objective: Halt kinetic degradation processes.

  • Temperature: Store at -20°C . Low temperature reduces the kinetic rate of hydrolysis and oxidation [3].

  • Atmosphere: The container must be backfilled with an inert gas (Argon preferred over Nitrogen due to density).

  • Secondary Containment: Place the primary vial inside a secondary desiccated jar or a resealable mylar bag with active desiccant packs (Silica gel or Molecular sieves).

Phase B: Active Handling (The "Warm-Up" Rule)

Crucial Step: The most common cause of degradation is opening a cold bottle in a warm room.

  • Equilibration: Remove the vial from the freezer and let it stand on the bench for 30–45 minutes until it reaches room temperature.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt [4].

  • Inert Handling:

    • Best Practice: Weigh inside a glove box or glove bag.[1]

    • Alternative: Use the "Funnel & Flush" method—flush the open vial with gentle Argon flow while weighing quickly.

Troubleshooting & FAQs

Issue 1: Physical State Change

Q: My 1-Acetyl-1,4-diazepane HCl has turned into a sticky gum or liquid. Can I save it?

  • Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself.[2]

  • Solution:

    • Do not heat to dry (this accelerates hydrolysis).

    • Dissolve the gum in a minimal amount of dry methanol or ethanol.

    • Add a non-polar solvent (like diethyl ether or hexane) to induce precipitation (trituration).

    • Filter rapidly under inert gas.

    • If this fails, the material is likely hydrolyzed and should be discarded.

Issue 2: Analytical Purity

Q: I see a new peak at RT 0.5 min in my LCMS. What is it?

  • Diagnosis: Hydrolysis.

  • Technical Check:

    • The parent mass is approx. 142.2 Da (Free base).

    • Look for a mass of 100.16 Da (

      
      ). This corresponds to 1,4-diazepane  (the deacetylated breakdown product).
      
    • Action: If the impurity >5%, repurify via recrystallization or discard.

Issue 3: Weighing Difficulties

Q: The powder sticks to my spatula and the weighing paper. How do I handle this?

  • Root Cause: Static electricity combined with surface moisture.

  • Protocol:

    • Use an antistatic gun on the weighing boat.

    • Switch to glass weighing boats instead of plastic (plastic generates static).

    • Use a "difference weighing" technique:

      • Tare the balance with the closed vial.

      • Remove an estimated amount.

      • Weigh the closed vial again.

      • Calculate the mass removed. This minimizes exposure time.

Decision Matrix: Handling Workflow

Use this logic flow to determine the correct handling procedure based on your available equipment.

HandlingWorkflow Start Start: Need to Weigh Sample Equilibrate Step 1: Warm to Room Temp (30-45 mins) Start->Equilibrate CheckEnv Is a Glove Box Available? Equilibrate->CheckEnv YesBox Use Glove Box (N2/Ar Atmosphere) CheckEnv->YesBox Yes NoBox Is Benchtop Humidity >40%? CheckEnv->NoBox No Reseal Step 2: Purge Headspace with Argon YesBox->Reseal GloveBag Use Glove Bag (Disposable) NoBox->GloveBag Yes (High Humidity) RapidTech Use 'Flush & Weigh' Technique NoBox->RapidTech No (Low Humidity) GloveBag->Reseal RapidTech->Reseal Seal Step 3: Parafilm & Return to -20°C Reseal->Seal

Figure 2: Decision matrix for handling hygroscopic salts based on environmental conditions.

References

  • Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Acetyl-1,4-diazepane dihydrochloride hydrate. Retrieved from

  • Hotha, K. et al. (2016).[3] Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. Retrieved from

  • Reddit r/Chemistry Community. (2017). Drying and Storing Hygroscopic Salts: Best Practices. Retrieved from

Sources

Troubleshooting

Minimizing side products in the synthesis of diazepine derivatives

Topic: Minimizing Side Products in the Synthesis of Diazepine Derivatives Ticket ID: DZ-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic Hub: Identify...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in the Synthesis of Diazepine Derivatives Ticket ID: DZ-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Hub: Identify Your Failure Mode

Before optimizing, we must identify which competing pathway is degrading your yield. The synthesis of diazepines (particularly 1,5-benzodiazepines from o-phenylenediamine and ketones) is a battle between kinetic and thermodynamic control.

Common Failure Signatures:

Observation (TLC/LCMS)Likely Side ProductRoot Cause
High Polarity Spot, Fluorescent Benzimidazole Ring contraction (thermodynamic sink). Acid catalyst too strong or reaction temp too high.
Broad Streaking / Baseline Material Oligomers/Polymers Uncontrolled polymerization of the di-imine intermediate. Reaction too concentrated or lacking steric control.
Starting Material Persists (Stalled) Mono-imine (Schiff Base) Incomplete cyclization. Steric hindrance in the ketone or insufficient activation of the second carbonyl/alkene.
M+18 Peak in MS (relative to product) Open-chain Hydrolysis Product The diazepine ring is hydrolytically unstable. Workup was too acidic or aqueous exposure was prolonged.

Deep Dive: The Benzimidazole vs. Diazepine Competition

The most critical challenge in synthesizing 1,5-benzodiazepines (and related 1,4-derivatives) is preventing the formation of the 5-membered imidazole ring.

The Mechanistic Bifurcation

The reaction of o-phenylenediamine (OPD) with a ketone (e.g., acetone) proceeds through a mono-imine intermediate. At this stage, the pathway splits:

  • Path A (Desired): The second amine attacks the

    
    -carbon (of an enone) or the second carbonyl, forming the 7-membered diazepine ring.
    
  • Path B (Undesired): The second amine attacks the imine carbon itself (1,2-addition) followed by C-C bond cleavage or oxidative rearrangement, collapsing into the thermodynamically stable 5-membered benzimidazole.

Key Insight: Benzimidazoles are aromatic and thermodynamically favored at high temperatures. Dihydro-diazepines are non-aromatic (8


 electrons, puckered ring) and are often the kinetic product.
Visualization: Pathway Divergence

The following diagram illustrates the critical decision point in the reaction mechanism.

Diazepine_Mechanism Start o-Phenylenediamine + Ketone/Enone Imine Mono-Imine Intermediate (Schiff Base) Start->Imine -H2O Cyclization Cyclization (7-endo-trig) Attack at u03b2-carbon Imine->Cyclization Mild Acid / RT Kinetic Control Contraction Ring Contraction/Oxidation Attack at Imine Carbon Imine->Contraction Strong Acid / High T Oxidative Conditions Diazepine 1,5-Benzodiazepine (Kinetic Product) Cyclization->Diazepine Benzimidazole Benzimidazole (Thermodynamic Product) Contraction->Benzimidazole

Caption: Mechanistic bifurcation showing the competition between 7-membered ring closure (green path) and 5-membered ring contraction (red path).

Troubleshooting & Optimization Guide

FAQ 1: "I am getting significant benzimidazole contamination. How do I stop it?"

The Fix: Adjust Acidity and Temperature. Benzimidazole formation is acid-catalyzed and accelerated by heat. Strong Brønsted acids (e.g., HCl,


) often protonate the intermediate too aggressively, facilitating the cleavage required for ring contraction.
  • Protocol Shift: Switch to mild Lewis acids or solid acid catalysts.

    • Recommended:Sulfated Zirconia (

      
      )  or Ytterbium Triflate (
      
      
      
      )
      . These provide sufficient activation for condensation without triggering the high-energy rearrangement to benzimidazole.
    • Alternative: Use PVP-FeCl3 (Polyvinylpyrrolidone-supported Ferric Chloride). The polymer support creates a steric environment that favors the larger ring formation.

FAQ 2: "My reaction yields are low, and the product degrades on the column."

The Fix: Stability Management. Diazepines, particularly 1,5-benzodiazepines, are Schiff bases (imines) and are sensitive to hydrolysis. Silica gel is slightly acidic and can hydrolyze the ring back to the starting ketone and amine, or rearrange it during purification.

  • Self-Validating Step: Before column chromatography, run a 2D-TLC. Spot the crude, elute in one direction, dry, and elute in the perpendicular direction. If new spots appear off the diagonal, your product is decomposing on the silica.

  • Solution:

    • Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes to neutralize acidity.

    • Use Neutral Alumina instead of silica.

    • Preferred: Recrystallization (often from Ethanol or Acetonitrile) is superior to chromatography for this class of compounds to avoid hydrolysis.

FAQ 3: "Can I use microwave synthesis to improve selectivity?"

The Fix: Yes, but control the energy input. Microwave irradiation is highly effective for diazepine synthesis because it provides rapid activation energy to overcome the entropic barrier of bringing two ends of the chain together (7-membered ring formation).

  • Evidence: Studies show microwave-assisted synthesis using AgNO3 or Ionic Liquids (e.g., [bmim]PF6) can reduce reaction times from hours to minutes, kinetically trapping the diazepine before it can rearrange to benzimidazole.

Optimized Experimental Protocols

Protocol A: High-Selectivity Synthesis (Solid Acid Catalyst)

Target: 1,5-Benzodiazepine from o-phenylenediamine and acetone.

Rationale: Solid acid catalysts prevent the "solution phase acidity" spikes that lead to side products and allow for easy filtration workup, minimizing hydrolytic degradation.

  • Stoichiometry: Mix o-phenylenediamine (10 mmol) and Acetone (25 mmol, excess serves as solvent/reactant).

  • Catalyst: Add Sulfated Zirconia (SZ) (10 wt% relative to amine).

    • Why SZ? It possesses superacidic surface sites but does not dissolve, preventing homogeneous side reactions.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Checkpoint: Monitor TLC. Product should appear as a yellow/orange spot. If starting amine remains after 4h, gently warm to 40°C. Do NOT reflux.

  • Workup: Filter the catalyst (recoverable). Evaporate the excess acetone under reduced pressure.

  • Purification: Recrystallize the solid residue from hot ethanol.

    • Expected Yield: >85%[1][2]

    • Side Product Level: <5% Benzimidazole.

Protocol B: "Rescue" Protocol for 1,4-Benzodiazepines (Ugi Variation)

Target: Cyclization of Ugi adducts which often stall.

  • Condition: If the Ugi-4CR product fails to cyclize to the benzodiazepine scaffold (often due to conformational locking).

  • Modification: Treat the intermediate with Microwave Irradiation (100°C, 10-20 min) in Methanol with 10% TFA.

  • Mechanism: The thermal pulse overcomes the rotational barrier of the amide bond, forcing the secondary amine into proximity with the ester/carbonyl for cyclization.

Comparative Data: Catalyst Performance

The following table summarizes the impact of catalyst choice on the Selectivity (Diazepine vs. Benzimidazole) based on aggregated literature data.

Catalyst SystemReaction ConditionsYield (Diazepine)Side Product RiskNotes
HCl / Acetic Acid Reflux, 4h60-70%High Classic method. prone to benzimidazole formation and tars.

Solvent-free, RT90-94%Low Excellent Lewis acid selectivity. Reusable catalyst.
H-MCM-22 (Zeolite) Acetonitrile, RT85-90%Very Low Shape-selective zeolite pores disfavor bulky oligomers.
Ionic Liquid ([bmim]

)
80°C, 2h88%Medium Good yield, but higher temp increases risk of thermodynamic side products.

Workflow Visualization

Troubleshooting_Workflow Start Start: Low Yield / Impure CheckTLC Check TLC/LCMS Start->CheckTLC Decision Identify Impurity CheckTLC->Decision Benzimidazole Benzimidazole Found (Thermodynamic) Decision->Benzimidazole Fluorescent Spot Oligomer Streaking/Tars (Polymerization) Decision->Oligomer Baseline Streak Hydrolysis Ring Opening (Hydrolysis) Decision->Hydrolysis Product Disappears Action1 Action: Lower Temp Switch to Lewis Acid Benzimidazole->Action1 Action2 Action: Dilute Reaction Use Zeolite Catalyst Oligomer->Action2 Action3 Action: Neutralize Silica Avoid Aqueous Workup Hydrolysis->Action3

Caption: Decision tree for troubleshooting common failure modes in diazepine synthesis.

References

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. Source: RSC Advances / PMC (NIH) URL:[Link] Relevance: Comprehensive review of synthetic pathways and catalyst effects on selectivity.

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Source: Green Chemistry Letters and Reviews / NIH URL:[Link] Relevance: Validates the use of solid acid zeolites to improve yield and reduce side reactions.

  • Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Source: Molecules (MDPI) URL:[Link] Relevance: Discusses mild catalytic conditions to prevent polymerization.

  • Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads. Source: ACS Omega URL:[Link] Relevance: Provides the theoretical/thermodynamic basis for the competition between the 5-membered and 7-membered rings.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Acetyl-1,4-diazepane Hydrochloride vs. 1,4-Diazepane

Executive Summary: The Scaffold vs. The Refined Intermediate In medicinal chemistry, 1,4-diazepane (homopiperazine) is a "privileged scaffold"—a core structural element capable of binding to diverse biological targets, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Refined Intermediate

In medicinal chemistry, 1,4-diazepane (homopiperazine) is a "privileged scaffold"—a core structural element capable of binding to diverse biological targets, including kinases, sigma receptors, and GPCRs. However, its high basicity and symmetry pose challenges in synthetic selectivity and bioavailability.

1-Acetyl-1,4-diazepane hydrochloride represents a desymmetrized, pharmacokinetically tuned evolution of the parent molecule.[1] While 1,4-diazepane serves as the raw "chassis," the acetylated derivative acts as a specialized "module" that introduces metabolic stability, reduces corrosivity, and enables precise regioselective synthesis.

Key Verdict:

  • Use 1,4-Diazepane when you require a symmetric linker or maximal basicity (two secondary amines) for salt formation.[1]

  • Use 1-Acetyl-1,4-diazepane HCl for fragment-based drug discovery (FBDD) where controlled lipophilicity (LogP), reduced basicity, and single-point functionalization are required.[1]

Physicochemical & Structural Analysis

The biological activity of these molecules is dictated by their physicochemical profiles.[1][2] The acetylation of one nitrogen atom fundamentally alters the electronic landscape of the ring.[1]

Comparative Data Table
Feature1,4-Diazepane (Parent)1-Acetyl-1,4-diazepane HCl (Derivative)
Structure Cyclic diamine (7-membered)Mono-amide, Mono-amine salt
Symmetry

Symmetric (Identical N atoms)
Asymmetric (Desymmetrized)
Basicity (pKa) High (~10.8, ~6.[1]8)Moderate (~8.5 for amine); Amide is neutral
H-Bond Donors 2 (Secondary Amines)1 (Amine)
H-Bond Acceptors 22 (Amine + Amide Carbonyl)
Lipophilicity (LogP) Low (Hydrophilic, < 0)Higher (Modulated by amide cap)
Primary Hazard Corrosive / Skin BurnIrritant / Solid Salt (Safer Handling)
Mechanistic Insight: The "Amide Effect"

In 1,4-diazepane, both nitrogens are protonatable at physiological pH, leading to a dicationic species that struggles to cross the blood-brain barrier (BBB).[1] In the acetyl derivative, the amide nitrogen is non-basic due to resonance delocalization. This leaves only one ionizable center, significantly improving the molecule's membrane permeability profile—a critical factor for CNS-targeted drugs like Fasudil analogs.[1]

Synthetic Utility & Reactivity (Graphviz Visualization)[1]

The primary "activity" of these compounds in a research context is their behavior as synthetic building blocks. 1,4-Diazepane suffers from polymerization risks and double-alkylation due to its symmetry.[1] The acetyl derivative solves this via desymmetrization .[1]

DesymmetrizationStrategy Diazepane 1,4-Diazepane (Symmetric, High Reactivity) Reaction Electrophilic Attack (R-X) Diazepane->Reaction Mixture Mixture of Products: Mono- + Di-substituted Reaction->Mixture Low Selectivity Acetyl 1-Acetyl-1,4-diazepane (Desymmetrized) Selective Selective Reaction (Free Amine Only) Acetyl->Selective High Selectivity Drug Target Scaffold (e.g., Kinase Inhibitor) Selective->Drug Clean Transformation

Figure 1: The strategic advantage of using the acetylated derivative to avoid statistical product mixtures during drug synthesis.[1]

Biological Activity & Pharmacological Applications[1][2][3][4][5][6][7][8][9][10]

While neither molecule is a "drug" in isolation, their biological impact is observed when they are embedded into larger structures.

A. Sigma Receptor Ligands ( R)

Research indicates that the 1,4-diazepane ring is superior to the smaller piperazine ring for certain neurological targets due to its conformational flexibility.[1]

  • Role of Acetyl Group: In Sigma-1 receptor ligands, the acetyl group often acts as a bioisostere for other polar caps. It provides a hydrogen bond acceptor (carbonyl) without introducing a positive charge, which is crucial for binding affinity in the hydrophobic pocket of the receptor [1].

B. Kinase Inhibition (ROCK/PKA)

In the development of Rho-kinase (ROCK) inhibitors (e.g., Fasudil derivatives):

  • 1,4-Diazepane: The free secondary amine is often the key binding motif that interacts with the ATP-binding site (via ionic interaction with Asp residues).[1]

  • 1-Acetyl Derivative: Used as a "capped" control.[1] If biological activity is lost upon acetylation, it confirms that the basic nitrogen is essential for binding. If activity is retained, the acetyl group improves metabolic stability by blocking Phase II conjugation (N-glucuronidation).[1]

C. Toxicity Profile
  • 1,4-Diazepane: Highly corrosive to mucous membranes.[1] In vivo, it can cause non-specific irritation.

  • 1-Acetyl-1,4-diazepane HCl: The hydrochloride salt mitigates volatility and corrosivity.[1] In cytotoxicity assays (e.g., against PANC1 or SH-SY5Y cells), diazepane-based scaffolds generally show low toxicity (

    
    ) unless coupled with specific toxicophores [1].[1]
    

Experimental Protocol: Selective Functionalization

This protocol demonstrates how to utilize 1-acetyl-1,4-diazepane HCl to synthesize a bioactive fragment, validating its utility over the parent diamine.[1]

Objective: Synthesis of N-Benzyl-N'-acetyl-1,4-diazepane (Reductive Amination).

Materials
  • 1-Acetyl-1,4-diazepane HCl (1.0 eq)[1]

  • Benzaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM)[1]

  • Triethylamine (TEA) (1.1 eq - to neutralize the HCl salt)[1]

Methodology
  • Salt Neutralization: Suspend 1-acetyl-1,4-diazepane HCl in DCM. Add TEA dropwise and stir for 10 minutes at Room Temperature (RT) to liberate the free amine.

  • Imine Formation: Add benzaldehyde to the mixture. Stir for 30–60 minutes. Note: The acetyl group protects the N1 position, ensuring reaction only occurs at N4.

  • Reduction: Add STAB portion-wise over 10 minutes. Stir the reaction overnight at RT under nitrogen atmosphere.

  • Quench & Workup: Quench with saturated

    
    .[1] Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    .[3]
  • Validation: Analyze via LC-MS. The acetyl group remains intact, confirming the selectivity.

Biological Assay: LogP Determination (Shake-Flask Method)[1]

To experimentally verify the lipophilicity shift caused by acetylation (crucial for ADMET prediction).

LogP_Protocol Step1 Dissolve Compound (Octanol-Saturated Water) Step2 Add Equal Vol. Water-Saturated Octanol Step1->Step2 Step3 Equilibrate (Shake 24h @ 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 HPLC Analysis of Both Phases Step4->Step5

Figure 2: Workflow for determining the Partition Coefficient (LogP).

Expected Result:

  • 1,4-Diazepane: LogP < 0 (Highly aqueous soluble).[1]

  • 1-Acetyl-1,4-diazepane: LogP > 0 (Shift towards organic phase), indicating better potential for passive diffusion across cell membranes.[1]

References

  • Zampieri, D., et al. (2020). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 11(6), 1121–1127.

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system agents. 5-HT1A receptor affinity of some 1-arylpiperazines and 1-aryl-1,4-diazepanes."[1] Journal of Medicinal Chemistry.

  • PubChem.[1] (n.d.). "Compound Summary: 1,4-Diazepane." National Library of Medicine. [1]

  • Lombardino, J. G. (1985). "Bioisosteres in Medicinal Chemistry." Comprehensive Medicinal Chemistry. (General reference for amide-amine bioisosterism).

Sources

Comparative

The Homopiperazine Switch: Comparative Analysis of 1,4-Diazepane vs. 1-Acetyl-1,4-diazepane

Executive Summary This technical guide provides a comparative analysis of 1,4-diazepane (homopiperazine) and its mono-acetylated derivative (1-acetyl-1,4-diazepane) . For medicinal chemists, the transition from the naked...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1,4-diazepane (homopiperazine) and its mono-acetylated derivative (1-acetyl-1,4-diazepane) . For medicinal chemists, the transition from the naked diazepane scaffold to the acetylated form represents a critical "Amide Switch." This modification drastically alters basicity, lipophilicity, and metabolic stability, transforming a simple hydrophilic linker into a tunable pharmacophore capable of modulating blood-brain barrier (BBB) permeability and receptor selectivity (e.g., Rho-kinase and Sigma receptors).

Part 1: Physicochemical Profile & Structural Analysis[1]

The fundamental difference lies in the desymmetrization of the ring. 1,4-Diazepane is a symmetric, highly basic diamine. Acetylation of the N1 position neutralizes one basic center, creating an electronic push-pull system that affects the reactivity of the remaining N4 nitrogen.

Table 1: Comparative Physicochemical Properties
Property1,4-Diazepane (Homopiperazine)1-Acetyl-1,4-diazepaneImpact on Drug Design
Structure Cyclic diamine (Symmetric)Cyclic amide-amine (Asymmetric)Acetylation breaks symmetry, allowing selective functionalization at N4.
Basicity (pKa) N1: ~10.8 N4: ~9.9N1 (Amide): Neutral (~ -0.5) N4 (Amine): ~9.5The acetylated form is less likely to be doubly protonated at physiological pH, improving membrane permeability.
LogP (Calc) ~ -1.6 (Highly Hydrophilic)~ -0.8 to -0.4 (Moderately Polar)Acetylation increases lipophilicity, aiding in passive diffusion across lipid bilayers.
H-Bond Donors 2 (Secondary Amines)1 (Secondary Amine)Reduction in H-bond donors often correlates with improved BBB penetration (Lipinski’s Rules).
Reactivity Nucleophilic at both N1 and N4N1: Non-nucleophilic (Resonance) N4: NucleophilicActs as a "masked" scaffold; prevents polymerization and directs electrophilic attack to N4.
Electronic Landscape

In 1,4-diazepane, both nitrogens are sp3 hybridized and available for protonation. In the acetylated derivative, the lone pair on N1 participates in resonance with the carbonyl group (amide resonance), rendering it planar (sp2 character) and non-basic. This leaves N4 as the sole basic center, mimicking the behavior of secondary amines in bioactive alkaloids.

Part 2: Synthetic Utility & Reactivity Pathways

The synthesis of 1-acetyl-1,4-diazepane requires precise stoichiometric control to avoid the formation of the thermodynamically stable 1,4-diacetyl-1,4-diazepane. The following workflow illustrates the desymmetrization process and subsequent functionalization relevant to kinase inhibitors (e.g., Fasudil analogs).

Figure 1: Selective Desymmetrization and Functionalization Workflow

Diazepane_Synthesis Homopiperazine 1,4-Diazepane (Symmetric Diamine) MonoAcetyl 1-Acetyl-1,4-diazepane (Mono-protected) Homopiperazine->MonoAcetyl Selective Acetylation DiAcetyl 1,4-Diacetyl-1,4-diazepane (Side Product) Homopiperazine->DiAcetyl Excess Reagent Reagent Acetic Anhydride (0.9 eq) in DCM 0°C -> RT Reagent->MonoAcetyl Target Functionalized Scaffold (e.g., Sulfonylation at N4) MonoAcetyl->Target Electrophilic Substitution (R-SO2-Cl / R-CO-Cl)

Caption: Selective mono-acetylation pathway. Stoichiometry (0.9 eq) is critical to minimize di-acetyl impurity formation. N4 remains available for derivatization.

Part 3: Pharmacological Implications[2][3]

Blood-Brain Barrier (BBB) Permeability

Non-acetylated 1,4-diazepane exists predominantly as a dication at physiological pH (7.4), which severely limits passive transport across the BBB.

  • Mechanism: Acetylation removes one positive charge and reduces the Polar Surface Area (PSA).

  • Outcome: 1-Acetyl-1,4-diazepane derivatives show significantly higher CNS penetration scores, making them suitable scaffolds for neuroactive ligands (e.g., Sigma-1 receptor agonists).

Metabolic Stability
  • 1,4-Diazepane: Susceptible to oxidative deamination by MAO (Monoamine Oxidases) and rapid renal clearance due to high polarity.

  • Acetylated Form: The amide bond is generally stable against plasma esterases but can be hydrolyzed by specific amidases in the liver. However, the N-acetyl group often acts as a metabolic "cap," prolonging half-life compared to the free amine.

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of 1-Acetyl-1,4-diazepane

This protocol utilizes high-dilution principles to favor mono-substitution.

Reagents:

  • 1,4-Diazepane (Homopiperazine) [CAS: 505-66-8]

  • Acetic Anhydride

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA)

Procedure:

  • Dissolution: Dissolve 10.0 g (100 mmol) of 1,4-diazepane in 200 mL of anhydrous DCM in a round-bottom flask. Add 1.1 eq of TEA.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve acetic anhydride (9.2 g, 90 mmol, 0.9 eq ) in 50 mL DCM. Add this solution dropwise to the amine mixture over 60 minutes. Note: The substoichiometric amount of anhydride is crucial to prevent di-acetylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up (Purification):

    • Wash the organic layer with 10% Na2CO3 (2 x 50 mL).

    • Critical Step: Extract the aqueous layer with chloroform (3 x 50 mL) to recover the water-soluble mono-acetyl product.

    • Combine organic layers, dry over Na2SO4, and concentrate in vacuo.[1]

  • Validation: Analyze via 1H NMR. The loss of symmetry will be evident; methylene protons adjacent to the amide will appear as distinct multiplets downfield (3.4-3.6 ppm) compared to those near the amine (2.8-3.0 ppm).

Protocol B: Comparative pKa Determination (Potentiometric Titration)

Use this protocol to verify the electronic influence of the acetyl group.

Procedure:

  • Prepare a 0.01 M solution of the test compound (Diazepane or Acetyl-diazepane) in water.

  • Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Titrate with 0.1 M HCl (standardized) at 25°C under nitrogen atmosphere (to exclude CO2).

  • Data Analysis: Plot pH vs. Volume of HCl.

    • 1,4-Diazepane: Will show two distinct inflection points (corresponding to pKa1 ~10.8 and pKa2 ~9.9).

    • 1-Acetyl-1,4-diazepane: Will show a single inflection point around pH 9.5. The amide nitrogen will not protonate in this range.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, 1-Acetyl-1,4-diazepane. Retrieved from [Link]

  • Dick, R. et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine.[2] Molecular Diversity. Retrieved from [Link]

  • Zhang, H. et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ullah, S. et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.[4][5] Mini-Reviews in Organic Chemistry. Retrieved from [Link]

Sources

Validation

1-Acetyl-1,4-diazepane hydrochloride versus benzodiazepines mechanism of action

The following guide provides an in-depth technical comparison between 1-Acetyl-1,4-diazepane hydrochloride and Benzodiazepines . Editorial Note: This guide addresses a critical distinction in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-Acetyl-1,4-diazepane hydrochloride and Benzodiazepines .

Editorial Note: This guide addresses a critical distinction in medicinal chemistry. While both entities share a "diazepine-like" heterocyclic core, they represent divergent pharmacological classes.[1] Benzodiazepines are established GABAergic modulators. 1-Acetyl-1,4-diazepane hydrochloride is a functionalized homopiperazine scaffold, primarily acting as a chemical intermediate or a template for non-GABAergic ligands (e.g., Sigma-1, CB2). This guide explores the Structure-Activity Relationship (SAR) that dictates these mechanistic differences.

Executive Summary

The fundamental difference between these two entities lies in their molecular topology and target specificity .

  • Benzodiazepines (e.g., Diazepam): Possess a 1,4-diazepine ring fused to a benzene ring.[1][2] This bicyclic aromatic system is the essential pharmacophore for binding to the Benzodiazepine Binding Site (BZ-site) on the GABA-A receptor.

  • 1-Acetyl-1,4-diazepane HCl: Consists of a monocyclic, saturated 1,4-diazepane (homopiperazine) ring. It lacks the fused aromatic system required for GABA-A affinity. Instead, this scaffold is currently investigated for Sigma-1 receptor (σ1R) affinity and Cannabinoid Receptor 2 (CB2) agonism when suitably substituted.

Chemical Identity & Structural Divergence
FeatureBenzodiazepines 1-Acetyl-1,4-diazepane HCl
Core Structure Bicyclic: Benzene fused to 1,4-diazepine.[1][2]Monocyclic: Saturated 1,4-diazepane (Homopiperazine).
Unsaturation High (Aromatic + Imine).Low (Saturated ring).
Key Pharmacophore

-

stacking capability (Phenyl ring) + H-bond acceptor (Imine).
Flexible ring conformation; H-bond acceptor (Acetyl).
Primary Target GABA-A Receptor (

/

interface).[1]
Chemical Reagent / Scaffold for

1R
or CB2 .
Clinical Status FDA-Approved (Anxiolytic, Sedative).Research Reagent / Pre-clinical Scaffold.
Mechanism of Action: The Divergence
A. Benzodiazepines: Positive Allosteric Modulation (GABA-A)

Benzodiazepines do not activate the GABA-A receptor directly.[3][4] Instead, they bind to an allosteric site located in the extracellular domain at the interface between the


 (alpha) and 

(gamma) subunits.
  • Binding: The fused benzene ring of the benzodiazepine engages in hydrophobic/

    
    -stacking interactions with aromatic amino acid residues (e.g., Histidine, Tyrosine) in the binding pocket.
    
  • Conformational Change: Binding induces a rotation in the receptor structure.

  • Potentiation: This conformational shift increases the receptor's affinity for its endogenous ligand, GABA (Gamma-aminobutyric acid).

  • Chloride Influx: The frequency of the chloride ion (

    
    ) channel opening increases, leading to hyperpolarization of the postsynaptic neuron.[3]
    
  • Result: Reduced neuronal excitability (Sedation, Anxiolysis).[3]

B. 1-Acetyl-1,4-diazepane HCl: The "Missing Scaffold" Effect

The 1-acetyl-1,4-diazepane molecule lacks the fused benzene ring. Consequently:

  • No GABA-A Affinity: It cannot establish the necessary

    
    -
    
    
    
    interactions at the
    
    
    /
    
    
    interface. It is effectively inert at the BZ-site.
  • Sigma-1 Receptor (σ1R) Potential: Research indicates that 1,4-diazepane derivatives (substituted at the N1 or N4 positions) show affinity for the Sigma-1 receptor . The

    
    1R is a chaperone protein at the Mitochondria-Associated Membrane (MAM), regulating cellular stress and neuroprotection.[5]
    
    • Mechanism:[5][6][7][8][9][10] Ligands bind to

      
      1R 
      
      
      
      Dissociation from BiP (binding immunoglobulin protein)
      
      
      Chaperoning of IP3 receptors
      
      
      Modulation of Calcium (
      
      
      ) signaling.
  • CB2 Receptor Agonism: Certain aryl-substituted 1,4-diazepanes act as agonists for the Cannabinoid Type 2 receptor, mediating anti-inflammatory effects without the psychoactivity of CB1 ligands.

Visualization: Signaling Pathways

The following diagram illustrates the divergent pathways. Benzodiazepines enhance inhibition via GABA-A, while Diazepane scaffolds target intracellular stress response (Sigma-1) or inflammation (CB2).

Mechanism_Comparison cluster_benzo Benzodiazepines (GABAergic) cluster_diazepane 1-Acetyl-1,4-diazepane Scaffold BZD Benzodiazepine (Ligand) GABA_R GABA-A Receptor (alpha/gamma Interface) BZD->GABA_R Allosteric Binding Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Channel Opening Diazepane 1-Acetyl-1,4-diazepane (Scaffold) GABA_R->Diazepane NO BINDING (Lacks Aromatic Core) Hyperpol Hyperpolarization (Neuronal Inhibition) Cl_Influx->Hyperpol Effect Sigma1 Sigma-1 Receptor (ER Membrane) Diazepane->Sigma1 Potential Affinity (Derivative Dependent) CB2 CB2 Receptor (Immune Cells) Diazepane->CB2 Agonism (Aryl Derivatives) Ca_Mod Ca2+ Modulation (Neuroprotection) Sigma1->Ca_Mod Chaperone Activity AntiInf Anti-Inflammatory Signaling CB2->AntiInf Gi/o Pathway

Caption: Divergent signaling pathways. Benzodiazepines (Blue) modulate synaptic transmission via GABA-A. 1,4-Diazepane scaffolds (Red) target intracellular chaperones (Sigma-1) or GPCRs (CB2), lacking the structural requisites for GABA-A binding.

Experimental Protocols for Validation

To scientifically validate the distinction between these two entities, the following assays are standard.

Protocol A: [3H]-Flumazenil Competitive Binding Assay

Objective: To demonstrate that 1-Acetyl-1,4-diazepane does not bind to the benzodiazepine site, whereas a control benzodiazepine (e.g., Diazepam) does.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • Control: [3H]-Flumazenil (1 nM) + Buffer.

    • Test A: [3H]-Flumazenil (1 nM) + Diazepam (

      
       to 
      
      
      
      M).
    • Test B: [3H]-Flumazenil (1 nM) + 1-Acetyl-1,4-diazepane HCl (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Expected Result:

    • Diazepam: Sigmoidal displacement curve (

      
       nM).
      
    • 1-Acetyl-1,4-diazepane: No displacement (Flat line), indicating

      
       (Inactive).
      
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: To assess functional modulation of GABA-induced currents.

  • Cell Line: HEK-293 cells stably expressing recombinant GABA-A receptors (

    
    ).
    
  • Setup: Whole-cell voltage clamp at -60 mV holding potential.

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: CsCl-based pipette solution (to isolate

      
       currents).
      
  • Application:

    • Apply GABA (EC20) for 5 seconds. Record Current (

      
      ).
      
    • Washout (3 min).

    • Apply GABA (EC20) + Diazepam (1

      
      M) . Record Current (
      
      
      
      ).
    • Washout (3 min).

    • Apply GABA (EC20) + 1-Acetyl-1,4-diazepane (10

      
      M) . Record Current (
      
      
      
      ).
  • Data Analysis: Calculate Potentiation

    
    .
    
  • Expected Result:

    • Diazepam: >100% potentiation of chloride current.

    • 1-Acetyl-1,4-diazepane: <5% change (No significant potentiation).

Quantitative Comparison Table
ParameterBenzodiazepines (e.g., Diazepam) 1-Acetyl-1,4-diazepane HCl
GABA-A Affinity (

)
High (nM range)Negligible (>10

M)
Sigma-1 Affinity (

)
Low / NoneModerate to High (Derivative dependent)
Solubility Lipophilic (Low water solubility)Hydrophilic (High water solubility as HCl salt)
Physiological Effect Sedation, Muscle Relaxation, AnticonvulsantNone (per se); Potential Nootropic/Neuroprotective (in derivatives)
Metabolic Stability Oxidative metabolism (CYP450)Susceptible to deacetylation or ring opening
References
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. Link

  • Ghia, R., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Omega. Link

  • Urbani, P., et al. (2008). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry. Link

  • ChemicalBook. (2024). 1-Acetyl-1,4-diazepane hydrochloride Product Description and Safety. Link

Sources

Comparative

Comparative Guide: 1-Acetyl-1,4-diazepane Hydrochloride vs. Standard Inhibitor Scaffolds in Drug Design

[1] Executive Summary: The Scaffold Perspective In the context of enzyme inhibition, 1-Acetyl-1,4-diazepane hydrochloride (CAS: 118753-66-5) is rarely a standalone therapeutic agent.[1] Instead, it functions as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold Perspective

In the context of enzyme inhibition, 1-Acetyl-1,4-diazepane hydrochloride (CAS: 118753-66-5) is rarely a standalone therapeutic agent.[1] Instead, it functions as a high-value privileged scaffold precursor .[1] Unlike "finished" inhibitors (e.g., Imatinib, Aspirin), this molecule represents a fragment —a low-molecular-weight chemical start point used in Fragment-Based Drug Discovery (FBDD).[1]

This guide compares the 1-Acetyl-1,4-diazepane moiety against established inhibitor scaffolds (specifically Piperazine and Pyrrolidine cores) to demonstrate its superior utility in targeting complex enzyme pockets, such as Bromodomains (epigenetic readers) and Factor Xa .[1]

Key Differentiator

While standard piperazine rings (6-membered) offer rigid linearity, the diazepane (7-membered) ring introduces unique conformational flexibility and "exit vectors" (bond angles), allowing it to access hydrophobic sub-pockets that rigid inhibitors miss.

Technical Comparison: Diazepane vs. Established Scaffolds

The following data contrasts the 1-Acetyl-1,4-diazepane core against the industry-standard Piperazine scaffold (found in drugs like Gleevec/Imatinib).

Table 1: Physicochemical & Pharmacophore Comparison[2]
Feature1-Acetyl-1,4-diazepane HCl Piperazine Scaffold (Standard)Implication for Enzyme Inhibition
Ring Size 7-Membered (Homopiperazine)6-Membered7-membered rings mimic "turn" secondary structures in proteins better than flat 6-membered rings.[1]
Conformational Entropy High (Flexible) Low (Rigid Chair Conformation)Diazepanes can "mold" into cryptic pockets but suffer a higher entropy penalty upon binding unless constrained.[1]
Solubility (HCl Salt) Excellent (>100 mg/mL) GoodThe HCl salt form of diazepane ensures high solubility for high-concentration fragment screening (NMR/SPR).[1]
Exit Vectors Non-linear (approx. 120°) Linear (180° para-substitution)Diazepanes allow substituents to reach orthogonal pockets (e.g., S4 pocket in Factor Xa) impossible for linear linkers.[1]
Target Class Utility Epigenetic (HDACs, Bromodomains), GPCRsKinases, GPCRsDiazepanes are "privileged" for acetyl-lysine binding sites.[1][2]

Mechanistic Insight: Why Switch to Diazepane?

The "Exit Vector" Advantage

In rational drug design, the geometry of the core scaffold dictates where functional groups (warheads) can be placed.

  • The Problem: Piperazine scaffolds are linear. If an enzyme active site is L-shaped (like many protease active sites), a linear scaffold cannot bridge the catalytic center and the specificity pocket simultaneously without inducing strain.

  • The Diazepane Solution: The 1-Acetyl-1,4-diazepane core naturally adopts a twisted boat/chair conformation.[1] This allows the nitrogen substituents to project at angles ideal for bidentate interactions —simultaneously engaging a zinc ion (in HDACs) and a rim residue.

Case Study Evidence: Factor Xa Inhibition

Research indicates that replacing a piperazine linker with a 1,4-diazepane moiety in Factor Xa inhibitors significantly improved binding affinity to the S4 aryl-binding domain .[1] The 7-membered ring allowed the inhibitor to adopt a specific curvature required to fit the S4 pocket, which the rigid piperazine analog could not achieve [1].

Experimental Protocols

To validate the utility of 1-Acetyl-1,4-diazepane HCl as a lead fragment, researchers must use high-sensitivity biophysical assays.[1] Standard IC50 assays are often insufficient for fragments due to low initial affinity (mM range).

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Use this protocol to detect weak binding of the diazepane fragment to a target enzyme (e.g., a Bromodomain).

Reagents:

  • Target Protein (biotinylated).

  • Analyte: 1-Acetyl-1,4-diazepane HCl (dissolved in DMSO/Buffer).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Workflow:

  • Immobilization: Capture biotinylated target protein on a Streptavidin (SA) sensor chip to a density of ~3000 RU (high density required for fragments).

  • Preparation: Prepare a concentration series of 1-Acetyl-1,4-diazepane HCl ranging from 10 µM to 2 mM . Note: The HCl salt ensures solubility at these high concentrations, which is critical.

  • Injection: Inject analyte for 60s at 30 µL/min.

  • Reference Subtraction: Subtract signal from a blank flow cell (unmodified Streptavidin).

  • Analysis: Plot Steady-State Affinity (Req vs. Concentration).

    • Success Metric: If

      
       is calculable (typically 0.1 - 5 mM) and the binding isotherm is hyperbolic, the fragment is a valid "hit" for elaboration.
      
Protocol B: Synthetic Elaboration (Reductive Amination)

Once binding is confirmed, the secondary amine of the diazepane must be derivatized to increase potency.

Objective: Attach a hydrophobic aryl group to the N4 position to target a sub-pocket.

  • Reactants: 1-Acetyl-1,4-diazepane HCl (1.0 eq), Aryl Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), TEA (1.0 eq).

  • Solvent: DCE (1,2-Dichloroethane).[1]

  • Procedure:

    • Mix diazepane salt and TEA in DCE for 10 min to liberate the free base.

    • Add Aryl Aldehyde; stir for 30 min (Imine formation).

    • Add STAB; stir at RT for 12-16 hours.

    • Quench with sat. NaHCO3. Extract with DCM.

  • Validation: Purify via HPLC. Test the new compound in a standard enzymatic inhibition assay (e.g., FRET-based assay). Expect potency to jump from mM (fragment) to µM (lead).

Visualization: Fragment-to-Lead Workflow

The following diagram illustrates the logical flow of utilizing 1-Acetyl-1,4-diazepane HCl in a drug discovery campaign, contrasting it with a "Blind Screening" approach.

FBDD_Workflow cluster_comparison Why Diazepane? Start Start: Target Selection (e.g., Bromodomain BRD4) Fragment Fragment Candidate: 1-Acetyl-1,4-diazepane HCl Start->Fragment Screening Biophysical Screening (SPR / NMR) Conc: >1mM Fragment->Screening High Solubility (HCl) Decision Is Binding Detectable? Screening->Decision Fail Discard Scaffold (Try Piperazine) Decision->Fail No Hit Confirmed Hit (Low Affinity, High Ligand Efficiency) Decision->Hit Yes Elaboration Synthetic Elaboration (Grow into Sub-pockets) Hit->Elaboration Exploit Exit Vectors Note Diazepane allows access to non-linear hydrophobic pockets that linear Piperazine misses. Hit->Note Lead Lead Compound (IC50 < 1µM) Elaboration->Lead

Figure 1: Decision tree for evaluating diazepane scaffolds. Unlike high-throughput screening of large libraries, this workflow relies on the high solubility of the HCl salt to detect weak, efficient interactions.

References

  • Factor Xa Inhibition Studies

    • Title: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity.[3]

    • Source: Bioorganic & Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Bromodomain & Epigenetic Targets

    • Title: Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
    • Source: ACS Medicinal Chemistry Letters.[4]

    • URL:[Link]

  • Scaffold Comparison (General)

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: Molecular Diversity.
    • URL:[Link]

Sources

Validation

Comparative Profiling of 1-Acetyl-1,4-diazepane HCl: Scaffold Suitability and Cytotoxic Baselines

Executive Summary In modern medicinal chemistry, the 1,4-diazepane ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including G-protein coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 1,4-diazepane ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs).[1]

This guide provides a technical cross-validation of 1-Acetyl-1,4-diazepane hydrochloride (hereafter Ac-DZE ). Unlike fully substituted drugs, Ac-DZE serves as a critical fragment intermediate . Its validation relies not on inhibiting a specific receptor, but on demonstrating a "Clean Profile" : high aqueous solubility, favorable membrane permeability, and low non-specific cytotoxicity.

We compare Ac-DZE against two structural analogs to validate its superiority as a starting block for library synthesis:

  • Homopiperazine (Hexahydro-1,4-diazepine): The unsubstituted parent (High basicity, low permeability).

  • 1-Boc-1,4-diazepane: The lipophilic protected analog (Low solubility, high non-specific binding).

Chemical & Physicochemical Comparison

Before biological profiling, we must understand the physicochemical drivers. The acetyl group in Ac-DZE reduces the basicity of one nitrogen (


 modulation), improving the logD profile compared to the highly polar homopiperazine.
Table 1: Physicochemical Properties Comparison
Property1-Acetyl-1,4-diazepane HCl (Target)Homopiperazine (Parent)1-Boc-1,4-diazepane (Alternative)
Role Balanced ScaffoldRaw Building BlockLipophilic Intermediate
MW ( g/mol ) 178.66 (salt)100.16200.28
cLogP -0.8 (estimated)-1.4 (Highly Polar)1.2 (Lipophilic)
Water Solubility High (>100 mM) HighLow (<10 mM)
H-Bond Donors 2 (Salt form)21
Topological PSA ~40 Ų~24 Ų~49 Ų
Key Advantage Orthogonal Protection: One amine is permanently masked but polar; the other is free for coupling.Promiscuous: Both amines react; difficult to control regioselectivity.Labile: Boc group is acid-sensitive; limits downstream chemistry.

Biological Validation: Cytotoxicity Profiling

To validate Ac-DZE as a scaffold, we must prove it is inert in the absence of a functional warhead. A "clean" scaffold should have an


. Toxicity below this threshold suggests off-target interference (e.g., membrane disruption or mitochondrial toxicity).
Experimental Rationale

We utilize a multi-line approach to assess different toxicity mechanisms:

  • HEK293 (Human Embryonic Kidney): Standard for general cellular health and membrane integrity.

  • HepG2 (Human Liver Carcinoma): High metabolic activity; detects if the scaffold metabolizes into toxic byproducts (e.g., reactive acetyl-hydrazine species).

  • CHO-K1 (Chinese Hamster Ovary): robust line for high-throughput screening (HTS) baselining.

Protocol 1: MTT Cell Viability Assay (Standardized)

Objective: Determine the


 (Cytotoxic Concentration 50%) of Ac-DZE.

Reagents:

  • Test Compound: 1-Acetyl-1,4-diazepane HCl (dissolved in PBS, pH adjusted to 7.4).

  • Positive Control: Triton X-100 (0.1%).

  • Vehicle Control: PBS (0.5% v/v max).

  • Detection: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells (HEK293/HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5%

    
    .
    
  • Treatment: Remove media. Add fresh media containing Ac-DZE in serial dilutions (0.1

    
     to 500 
    
    
    
    ).
    • Critical Step: Since Ac-DZE is an HCl salt, ensure the stock solution is buffered to pH 7.4 before addition to prevent acid-induced cytotoxicity.

  • Incubation: Incubate for 48 hours.

  • Readout: Add MTT (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Table 2: Comparative Cytotoxicity Data (Representative)
Cell LineAc-DZE (

)
Homopiperazine (

)
1-Boc-1,4-diazepane (

)
Interpretation
HEK293 > 500

(Non-toxic)
~350

~120

Ac-DZE is the safest scaffold for library screening.
HepG2 > 500

~300

~95

Boc-derivative shows mild metabolic toxicity.
CHO-K1 > 500

> 500

~150

Ac-DZE is suitable for HTS campaigns.

Scientific Insight: The Boc-derivative shows higher toxicity likely due to its lipophilicity, leading to non-specific membrane intercalation. Ac-DZE remains in the aqueous phase and does not disrupt the bilayer, confirming its suitability as a "benign" carrier.

Permeability & Bioavailability (PAMPA)

Cytotoxicity is only half the picture. A scaffold must be permeable to be useful for intracellular targets.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Predict passive diffusion across the blood-brain barrier (BBB) or GI tract.

Workflow:

  • Donor Plate: 10 mM Ac-DZE in PBS (pH 7.4).

  • Membrane: PVDF filter coated with 1% Lecithin/Dodecane.

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at Room Temperature.

  • Analysis: LC-MS/MS quantification of Acceptor vs. Donor concentration.

Results:

  • Homopiperazine: Low Permeability (

    
     cm/s). Too polar.
    
  • Ac-DZE: Moderate Permeability (

    
     cm/s). Ideal range for fragment optimization.
    
  • 1-Boc-Diazepane: High Permeability (

    
     cm/s). Good, but toxicity limits use.
    

Visualizations

Diagram 1: Scaffold Validation Workflow

This diagram illustrates the decision tree for selecting Ac-DZE over alternatives based on the data above.

ScaffoldValidation Start Fragment Selection Homo Homopiperazine (Highly Basic) Start->Homo Boc 1-Boc-Diazepane (Lipophilic) Start->Boc AcDZE 1-Acetyl-1,4-diazepane (Balanced) Start->AcDZE Test1 Solubility Check Homo->Test1 High Sol. Boc->Test1 Low Sol. AcDZE->Test1 High Sol. Test2 MTT Cytotoxicity (HEK293) Test1->Test2 Test3 PAMPA Permeability Test2->Test3 AcDZE: Non-toxic Reject Reject/Modify Test2->Reject Homo: pH issues Test2->Reject Boc: High Tox Decision Library Synthesis Candidate Test3->Decision Moderate Permeability

Caption: Validation logic flow demonstrating why Ac-DZE survives the attrition rate compared to polar (Homopiperazine) and lipophilic (Boc) analogs.

Diagram 2: Mechanistic Role in Drug Design

How Ac-DZE fits into the "Privileged Structure" hypothesis.

ChemicalSpace Core 1,4-Diazepane Core AcDZE 1-Acetyl-1,4-diazepane (Scaffold) Core->AcDZE Acetylation (Reduces Basicity) Target1 Histamine H3 Antagonists AcDZE->Target1 N4-Alkylation Target2 Suvorexant Analogs (Orexin) AcDZE->Target2 Amide Coupling Target3 Kinase Inhibitors (Fragment Linking) AcDZE->Target3 Linker Attachment

Caption: The central role of Ac-DZE as a divergent intermediate for accessing distinct therapeutic classes.

Conclusion

1-Acetyl-1,4-diazepane hydrochloride is not merely a reagent; it is a validated fragment scaffold .

  • Safety: It exhibits superior cytotoxicity profiles (

    
    ) compared to lipophilic analogs like 1-Boc-1,4-diazepane.
    
  • Chemistry: The acetyl group acts as a "permanent" protecting group that modulates physicochemical properties, rendering the molecule drug-like (Rule of 3 compliant) rather than reagent-like.

  • Recommendation: Use Ac-DZE as the negative control in biological assays and the starting scaffold for library expansion in FBDD campaigns.

References

  • Evans, B. E., et al. (1988). "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." Journal of Medicinal Chemistry. Link (Seminal paper defining "Privileged Structures" including 1,4-benzodiazepines/diazepanes).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Discusses diazepane ring modulation).

  • Wermuth, C. G. (2004). "Selective Optimization of Side Activities: Another Way for Drug Discovery." Journal of Medicinal Chemistry. Link (Contextualizes the use of privileged scaffolds like diazepanes).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11229840, 1-Acetyl-1,4-diazepane hydrochloride." PubChem. Link

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[2] Link (Source for PAMPA and MTT protocols for fragment validation).

Sources

Comparative

1-Acetyl-1,4-diazepane hydrochloride vs homopiperazine derivatives in biological assays

Executive Summary This guide provides a comparative technical analysis of 1-Acetyl-1,4-diazepane hydrochloride against other homopiperazine (1,4-diazepane) derivatives. The homopiperazine scaffold is a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 1-Acetyl-1,4-diazepane hydrochloride against other homopiperazine (1,4-diazepane) derivatives. The homopiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Rho-kinase (ROCK) inhibitors (e.g., Fasudil) and various CNS-active agents.

The Verdict: The 1-acetyl derivative represents a "capped" pharmacophore. Unlike the free amine or N-alkylated derivatives, the acetylation of the N1 position neutralizes its basicity and removes a hydrogen bond donor. This makes 1-Acetyl-1,4-diazepane hydrochloride an ideal negative control in kinase assays or a metabolically stable linker in fragment-based drug discovery (FBDD), whereas the free amine or N-benzyl derivatives are typically the active "warheads" for ATP-competitive binding.

Physicochemical Profile & Pharmacokinetics[1][2][3]

The biological utility of homopiperazine derivatives is dictated by the substitution on the nitrogen atoms. The transition from a free amine to an acetylated amide drastically alters the physicochemical landscape.

Comparative Properties Table
Property1-Acetyl-1,4-diazepane HClHomopiperazine (Free Base)N-Benzyl-homopiperazine
Molecular Weight ~178.66 g/mol (Salt)100.16 g/mol 190.28 g/mol
H-Bond Donors 1 (Ammonium N4)2 (Secondary Amines)1 (Secondary Amine)
Basicity (pKa) N1: Neutral (Amide)N4: ~9.5N1: ~10.8N4: ~9.9N1: ~9.0N4: ~10.0
LogP (Lipophilicity) -0.5 to 0.2 (Low)-1.2 (Very Low)1.8 (Moderate)
Solubility (Water) High (>100 mg/mL)MiscibleLow to Moderate
Metabolic Liability Low (Amide hydrolysis is slow)Moderate (N-oxidation)High (CYP-mediated dealkylation)
Technical Insight: The "Amide Switch"
  • Basicity Modulation: In 1-acetyl-1,4-diazepane, the acetylation of N1 forms an amide bond, reducing the pKa of that nitrogen to near neutral. This prevents protonation at physiological pH (7.4), leaving only the N4 nitrogen to carry a positive charge. This is critical for membrane permeability ; the acetylated form is less charged than the di-cationic homopiperazine, potentially aiding passive diffusion despite the loss of lipophilicity compared to benzyl derivatives.

  • Salt Form Handling: The hydrochloride salt of the acetyl derivative is highly hygroscopic. It provides superior water solubility compared to N-benzyl derivatives, making it easier to formulate for in vitro aqueous assays (e.g., enzyme kinetics).

Biological Assay Performance

A. Rho-Associated Kinase (ROCK) Inhibition

The homopiperazine ring is the core of Fasudil , a potent ROCK inhibitor.

  • Mechanism: The secondary amine of Fasudil forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (specifically Met156 in ROCK1).

  • Comparison:

    • Homopiperazine / Fasudil: High affinity (nM range). The free NH is essential for binding.

    • 1-Acetyl-1,4-diazepane: Loss of Activity. Acetylation removes the H-bond donor capability of the N1 nitrogen and introduces steric bulk. Consequently, this derivative often serves as a negative control to validate that binding is driven by the specific pharmacophore and not non-specific hydrophobic interactions.

B. Sigma Receptor Ligands (CNS Targets)

Homopiperazines are explored as ligands for Sigma-1 and Sigma-2 receptors, which are implicated in neuropathic pain and cancer.

  • N-Benzyl/Alkyl Derivatives: High affinity. The hydrophobic benzyl group occupies the hydrophobic pocket of the Sigma receptor.

  • 1-Acetyl-1,4-diazepane: Lower affinity. However, it is used as a fragment lead . The acetyl group mimics the steric demand of larger linkers without the metabolic instability of alkyl chains (which are prone to oxidative dealkylation by CYP450s).

C. Metabolic Stability Assays (Microsomal Stability)
  • N-Methyl/Benzyl: Rapidly metabolized via N-dealkylation.

  • 1-Acetyl: Highly stable. The amide bond is resistant to Phase I metabolism (CYP enzymes), making it a preferred scaffold for extending half-life in lead optimization, provided the target tolerates the loss of basicity.

Structural Biology & Decision Logic (Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when selecting between these derivatives for drug design.

SAR_Logic Start Homopiperazine Scaffold Selection Target_Kinase Target: Kinase (ROCK/PKA) Requirement: H-Bond Donor Start->Target_Kinase Target_GPCR Target: GPCR/Sigma Requirement: Hydrophobic/Steric Fit Start->Target_GPCR Mod_Free Use Free Amine / Fasudil Analog (Retains H-Bond Donor) Target_Kinase->Mod_Free Active Site Binding Mod_Acetyl Use 1-Acetyl-1,4-diazepane (Metabolic Cap / Neg. Control) Target_Kinase->Mod_Acetyl Validate Specificity Mod_Alkyl Use N-Benzyl/Alkyl (Increases Lipophilicity) Target_GPCR->Mod_Alkyl Hydrophobic Pocket Target_GPCR->Mod_Acetyl Fragment Screening Result_Activity High Potency (Kinase Inhibitor) Mod_Free->Result_Activity Result_Affinity High Affinity (Receptor Ligand) Mod_Alkyl->Result_Affinity Result_Control Low/No Activity (Validation Tool) Mod_Acetyl->Result_Control

Caption: SAR Decision Tree for Homopiperazine Derivatives. Blue paths indicate kinase-focused design; Red paths indicate GPCR/Receptor design; Yellow indicates control/stability applications.

Experimental Protocols

Protocol A: Handling 1-Acetyl-1,4-diazepane HCl (Hygroscopicity Management)
  • Challenge: The HCl salt is hygroscopic, leading to weighing errors and concentration drift in DMSO stocks.

  • Procedure:

    • Store the solid in a desiccator at -20°C.

    • Equilibrate to room temperature before opening the vial to prevent condensation.

    • Weighing: Use an anti-static gun. Weigh quickly into a pre-tared vial.

    • Stock Prep: Dissolve immediately in anhydrous DMSO to create a 100 mM stock.

    • Storage: Aliquot into single-use vials (avoid freeze-thaw cycles) and store at -80°C.

Protocol B: Comparative Kinase Inhibition Assay (ROCK2)

This protocol validates the activity difference between the acetylated form and the free amine.

  • Reagents:

    • Recombinant human ROCK2 kinase.

    • Substrate: S6 peptide (AKRRRLSSLRA).

    • ATP (at Km, typically 10 µM).

    • Test Compounds: Fasudil (Positive Control), 1-Acetyl-1,4-diazepane HCl (Test), Vehicle (DMSO).

  • Workflow:

    • Step 1: Dilute compounds in 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Step 2: Incubate Kinase + Compound for 15 mins at RT (allows for potential slow-binding kinetics).

    • Step 3: Add ATP/Substrate mix to initiate reaction.

    • Step 4: Incubate for 60 mins at 30°C.

    • Step 5: Terminate reaction (e.g., ADP-Glo reagent or radioactive P32 quench).

    • Step 6: Read signal (Luminescence or Scintillation).

  • Expected Data:

    • Fasudil: IC50 ~ 10-100 nM.

    • 1-Acetyl-1,4-diazepane: IC50 > 100 µM (Inactive). Note: If activity is observed, check for purity; hydrolysis of the acetyl group can generate the active free amine.

Protocol C: PAMPA Permeability Assay

To compare membrane permeability of the salt vs. free base.

  • System: 96-well PAMPA "Sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: Artificial lipid membrane (1% Lecithin in Dodecane).

  • pH: Donor well at pH 7.4 (PBS).

  • Incubation: 5 hours at RT in a humidity chamber.

  • Analysis: LC-MS/MS of Acceptor wells.

  • Expectation:

    • N-Benzyl: High Permeability (Pe > 10^-6 cm/s).

    • 1-Acetyl: Moderate Permeability (due to loss of one charge).

    • Unsubstituted: Low Permeability (highly polar, di-cationic).

References

  • PubChem. (2025).[1][2] 1-Acetyl-1,4-diazepane hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Feng, Y., et al. (2008). Structure-activity relationships of indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters.[3] [Link]

  • Jacobs, M., et al. (2015).[4] Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ahn, J.H., et al. (2008).[3] Synthesis and biological evaluation of homopiperazine derivatives... as dipeptidyl peptidase IV inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[3] [Link]

  • Vertex Pharmaceuticals. (2025).[1][2] Homopiperazine Scaffold Data Sheets. (Simulated Reference based on search context regarding Fasudil analogs).

Sources

Validation

Comparative Guide: Cytotoxic Profile of 1-Acetyl-1,4-diazepane Hydrochloride vs. Structural Analogs

Executive Summary 1-Acetyl-1,4-diazepane hydrochloride (CAS: 113313-05-6) serves primarily as a privileged scaffold and chemical intermediate in fragment-based drug discovery (FBDD). Unlike established cytotoxic agents (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1,4-diazepane hydrochloride (CAS: 113313-05-6) serves primarily as a privileged scaffold and chemical intermediate in fragment-based drug discovery (FBDD). Unlike established cytotoxic agents (e.g., Doxorubicin) or highly bioactive benzodiazepines (e.g., Diazepam), the unfunctionalized 1-acetyl-1,4-diazepane core exhibits a "silent" cytotoxic profile .

This guide objectively compares its baseline toxicity against three distinct classes of compounds:

  • Homologous Scaffolds: 1-Acetylpiperazine (6-membered ring analog).

  • Bioactive Derivatives: 1,4-Benzodiazepines (Fused-ring pharmacophores).[1]

  • Standard Cytotoxins: Cisplatin (Positive control).

Key Finding: The diazepane moiety functions as a low-toxicity carrier, making it an ideal candidate for designing sigma receptor ligands and histone deacetylase (HDAC) inhibitors where off-target cytotoxicity is undesirable.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Feature1-Acetyl-1,4-diazepane HCl1-AcetylpiperazineDiazepam (Reference Drug)
Structure 7-membered heterocycle (Homopiperazine)6-membered heterocycleFused Benzene-Diazepine ring
Role Synthetic Scaffold / IntermediateReagent / Building BlockAnxiolytic / Anticonvulsant
Lipophilicity (LogP) ~0.5 (Low)-0.2 (Hydrophilic)2.8 (Lipophilic)
Primary Hazard Skin/Eye Irritant (GHS H315/H319)Irritant (GHS H315)Bioactive / Sedative
Cytotoxicity (Predicted) Low / Negligible (>100 µM)Low (>100 µM)Moderate (Cell-type specific)

Comparative Cytotoxicity Analysis

The "Ring Size Effect": Diazepane (7) vs. Piperazine (6)

In medicinal chemistry, expanding a ring from 6 to 7 members (piperazine to diazepane) alters conformational flexibility.

  • Piperazines: Rigid "chair" conformation. Often metabolically stable but can be prone to specific CYP450 oxidation.

  • Diazepanes: More flexible "twist-chair" conformation. This flexibility allows for better induced-fit binding in enzyme pockets (e.g., HDACs) without necessarily increasing intrinsic cellular toxicity.

Experimental Insight: Studies on diazepane-based sigma ligands indicate that the core scaffold does not induce significant cell death (viability >90% at 50 µM), whereas functionalization (e.g., adding a quinoline group) is required to trigger cytotoxicity [1].

Scaffold vs. Active Drug (Benzodiazepines)

While 1-Acetyl-1,4-diazepane is structurally related to benzodiazepines, it lacks the fused benzene ring and the pendant phenyl group required for high-affinity binding to GABA_A receptors or mitochondrial translocator proteins (TSPO).

  • 1-Acetyl-1,4-diazepane: Non-intercalating, low protein binding.

  • Benzodiazepines: High affinity for TSPO, which can trigger apoptosis (cell death) in high doses, manifesting as moderate cytotoxicity in assays like MTT.

Quantitative Comparison (Estimated IC50 Values)

Note: Values for the specific salt are extrapolated from scaffold data; Reference drugs are based on standard literature.

CompoundTarget Cell Line (e.g., HeLa/MCF-7)IC50 (µM)Interpretation
1-Acetyl-1,4-diazepane HCl Generic Cancer Lines> 100 µM Non-Cytotoxic (Baseline)
1-AcetylpiperazineGeneric Cancer Lines> 100 µMNon-Cytotoxic
DiazepamHepG2 (Liver)~150 - 200 µMWeakly Cytotoxic
Cisplatin (Control) HeLa5 - 10 µM Highly Cytotoxic

Mechanism of Action: From Scaffold to Toxin

The diagram below illustrates how the inert 1-Acetyl-1,4-diazepane scaffold is transformed into a bioactive agent. The scaffold itself does not disrupt DNA or tubulin; it acts merely as a linker.

Diazepane_SAR Scaffold 1-Acetyl-1,4-diazepane (Inert Scaffold) Funct_A Functionalization (e.g., Aryl sulfonyl attachment) Scaffold->Funct_A Chemical Synthesis Target_1 Sigma Receptor Ligand (Neuroprotective) Funct_A->Target_1 Lipophilic Group Target_2 HDAC Inhibitor (Anticancer/Cytotoxic) Funct_A->Target_2 Zinc Binding Group Control Piperazine Analog (Rigid Scaffold) Control->Scaffold Ring Expansion (6 -> 7 membered)

Figure 1: Structure-Activity Relationship (SAR) flow showing how the non-toxic diazepane core diverges into therapeutic or cytotoxic pathways upon chemical modification.

Experimental Protocol: Validation of Cytotoxicity

To verify the "silent" profile of 1-Acetyl-1,4-diazepane HCl in your specific application, follow this self-validating MTT assay protocol.

Rationale

The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Since the diazepane salt is acidic (HCl), pH neutralization is a critical control step often missed, leading to false positives (toxicity due to acidity, not chemistry).

Workflow Diagram

MTT_Protocol Start Start: Reagent Preparation Step1 1. Dissolve 1-Acetyl-1,4-diazepane HCl in PBS (Stock 100 mM) Start->Step1 Step2 2. CRITICAL: Adjust pH to 7.4 (Prevent Acidic Shock) Step1->Step2 Step3 3. Serial Dilution (0.1 - 100 µM) in Culture Media Step2->Step3 Step4 4. Incubate with Cells (24-72h) Step3->Step4 Step5 5. Add MTT Reagent (Formazan Crystal Formation) Step4->Step5 Step6 6. Solubilize (DMSO) & Read Absorbance (570nm) Step5->Step6 Result Calculate IC50 Step6->Result

Figure 2: Step-by-step MTT assay workflow emphasizing the critical pH adjustment step for hydrochloride salts.

Detailed Methodology
  • Cell Seeding: Seed HeLa or HEK293 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Compound Prep: Dissolve 1-Acetyl-1,4-diazepane HCl in PBS. Mandatory: Check pH. If < 7.0, neutralize with 1N NaOH to pH 7.2–7.4. Filter sterilize (0.22 µm).

  • Treatment: Treat cells with increasing concentrations (1, 10, 50, 100, 200 µM). Include Vehicle Control (PBS) and Positive Control (Cisplatin 10 µM).

  • Readout: After 48h, add MTT (0.5 mg/mL). Incubate 4h. Dissolve crystals in DMSO. Read OD at 570 nm.

  • Validation Criteria: The Vehicle Control must show 100% ± 10% viability. If 1-Acetyl-1,4-diazepane shows <80% viability at 100 µM, check for pH artifacts or impurities.

Safety & Handling (GHS Standards)

While not a potent cytotoxin, the hydrochloride salt presents physical hazards.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Use a fume hood to prevent inhalation of dust. Wear nitrile gloves. Unlike alkylating agents (e.g., nitrogen mustards), it does not require biosafety level 2+ containment for carcinogenicity, but standard chemical hygiene applies.

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Available at: [Link]

  • 1-Acetyl-1,4-diazepane hydrochloride (Compound Summary). PubChem. Available at: [Link]

  • Cardiotoxicity of diazepam in cultured heart cells. PubMed. Available at: [Link]

  • Cytogenetic activity of diazepam in normal human lymphocyte cultures. PubMed. Available at: [Link]

Sources

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Retrosynthesis Analysis

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